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  • Product: (3-((Dibutylamino)methyl)phenyl)boronic acid
  • CAS: 1312938-19-4

Core Science & Biosynthesis

Foundational

physicochemical properties of (3-((Dibutylamino)methyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-((Dibutylamino)methyl)phenyl)boronic acid and Its Analogs This guide provides a comprehensive analysis of the . It is intended for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-((Dibutylamino)methyl)phenyl)boronic acid and Its Analogs

This guide provides a comprehensive analysis of the . It is intended for researchers, medicinal chemists, and process development scientists. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document leverages expert analysis of its closest chemical analogs—the dimethyl, diethyl, and dipropylamino derivatives—along with foundational principles of boronic acid chemistry to provide robust predictions and characterization methodologies.

Introduction: A Versatile Bifunctional Reagent

(3-((Dibutylamino)methyl)phenyl)boronic acid belongs to a class of aminomethyl-substituted phenylboronic acids. These molecules are of significant interest in synthetic and medicinal chemistry due to their bifunctional nature. They possess a boronic acid moiety, renowned for its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a tertiary amine, which can modulate solubility, act as a basic site for salt formation, or serve as an internal catalyst or directing group.

Understanding the physicochemical properties of this molecule is paramount for its effective use. Properties such as solubility dictate solvent choice for reactions and purifications, pKa values are critical for designing acid-base extraction protocols, and stability determines appropriate storage and handling conditions. This guide provides a detailed examination of these key parameters.

Chemical Identity and Structural Analysis

The core structure consists of a phenyl ring substituted at the 1- and 3- (meta) positions with a boronic acid group [-B(OH)₂] and a dibutylaminomethyl group [-CH₂N(CH₂CH₂CH₂CH₃)₂], respectively.

Caption: Key functional groups of the target molecule.

Homologous Series and Predicted Properties

While specific data for the dibutylamino derivative is sparse, we can establish trends by examining its lower alkyl homologs. The increasing length of the n-alkyl chains from methyl to butyl is expected to systematically influence properties like molecular weight and lipophilicity (LogP).

PropertyDimethyl AnalogDiethyl AnalogDipropyl AnalogDibutyl Analog (Predicted)
CAS Number 1485417-01-3 (HCl salt)[1]944483-39-0[2]1332503-87-3[3]Not Assigned
Molecular Formula C₉H₁₄BNO₂C₁₁H₁₈BNO₂C₁₃H₂₂BNO₂C₁₅H₂₆BNO₂
Molecular Weight 179.02 g/mol 207.08 g/mol [2]235.13 g/mol [3]263.19 g/mol
Physical Form Solid (HCl salt)[1]SolidSolidPredicted Solid or Waxy Solid
LogP (Predicted) ~1.0~1.4[2]~2.3~3.2

Insight: As the alkyl chain length increases, the molecular weight and lipophilicity (LogP) increase predictably. The increase in hydrocarbon character suggests that the dibutylamino derivative will have significantly lower aqueous solubility and higher solubility in non-polar organic solvents compared to its lower homologs.

Core Physicochemical Properties

Acidity and Basicity (pKa)

This molecule is amphoteric, possessing both a Lewis acidic boronic acid group and a basic tertiary amine.

  • Boronic Acid (pKa₁): The pKa of unsubstituted phenylboronic acid is approximately 8.8.[4] The electron-donating nature of the aminomethyl substituent at the meta position is expected to slightly increase the electron density on the boron atom, making it a weaker Lewis acid. Therefore, the pKa of the boronic acid moiety is predicted to be in the range of 9.0 - 9.5 .

  • Tertiary Amine (pKa₂): The pKa of the conjugate acid of a typical benzylic tertiary amine (e.g., N,N-dibutylbenzylamine) is around 8.5-9.5. The boronic acid group is electron-withdrawing, which will slightly decrease the basicity of the amine. A reasonable estimate for the pKa of the protonated dibutylamino group is in the range of 7.5 - 8.5 .

Expert Causality: The proximity of these two pKa values is critical. It implies that a pH range exists where the molecule could be zwitterionic, significantly impacting its solubility and chromatographic behavior. This dual nature can be exploited for purification.

Caption: Workflow for purification via acid-base extraction.

Solubility Profile
  • Aqueous Solubility: Due to its high predicted LogP, the free base is expected to be poorly soluble in water. Solubility will be significantly higher at acidic pH (pH < 6) where the amine is protonated, and at basic pH (pH > 10) where the boronic acid is deprotonated to form the boronate salt.

  • Organic Solubility: Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in non-polar solvents like hexanes.[4] The presence of the long alkyl chains in the dibutylamino group will enhance its solubility in less polar solvents such as ethyl acetate, dichloromethane, and chloroform, while likely retaining good solubility in alcohols.

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This process is reversible in the presence of water.

Field Insight: For applications like Suzuki coupling where the active monomeric boronic acid is required, it is often advisable to either use the compound immediately after purification or to convert it to a more stable boronate ester (e.g., a pinacol ester) for long-term storage.

Recommended Storage: Store under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize dehydration and potential oxidation.[1][5]

Predicted Spectroscopic Signature

While no experimental spectra are available, a predicted NMR signature can be constructed based on standard chemical shift values.

Predicted ¹H NMR (in CDCl₃, 400 MHz)
  • δ 7.8-8.1 (m, 2H): Aromatic protons ortho to the boronic acid group.

  • δ 7.3-7.5 (m, 2H): Aromatic protons ortho and para to the aminomethyl group.

  • δ 4.5-5.5 (br s, 2H): -B(OH)₂ protons, often broad and may exchange with water in the solvent.

  • δ 3.6 (s, 2H): Benzylic protons of the -CH₂-N group.

  • δ 2.5 (t, J=7.5 Hz, 4H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

  • δ 1.4-1.6 (m, 4H): Methylene protons (-N-CH₂-CH₂-).

  • δ 1.2-1.4 (m, 4H): Methylene protons (-CH₂-CH₃).

  • δ 0.9 (t, J=7.3 Hz, 6H): Terminal methyl protons (-CH₃).

Predicted ¹³C NMR (in CDCl₃, 101 MHz)
  • δ 135-140 (Ar-C): Aromatic carbons attached to the substituents. The carbon attached to boron will be broad or unobserved.

  • δ 128-133 (Ar-CH): Aromatic CH carbons.

  • δ 58-60 (-CH₂-N): Benzylic carbon.

  • δ 53-55 (-N-CH₂-): Methylene carbon adjacent to nitrogen.

  • δ 29-31 (-N-CH₂-CH₂-): Methylene carbon.

  • δ 20-22 (-CH₂-CH₃): Methylene carbon.

  • δ 13-15 (-CH₃): Terminal methyl carbon.

Note on NMR: Boronic acids can exist as mixtures of the monomer and the boroxine anhydride, which can lead to complex or broad NMR spectra.[6] Acquiring spectra in a coordinating solvent like DMSO-d₆ or converting the acid to its pinacol ester can often provide sharper, more defined signals.

Key Applications and Reactivity

The primary application for this class of compounds is as a building block in Suzuki-Miyaura cross-coupling reactions . Its structure allows for the introduction of a functionalized phenyl group into complex molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials.[3]

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols for Characterization

Protocol 1: Synthesis via Grignard Reaction

A common route to aryl boronic acids is through the Grignard reaction.[7][8]

  • Grignard Formation: React 3-bromobenzyl-N,N-dibutylamine with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78°C and add triisopropyl borate dropwise.

  • Hydrolysis: Allow the mixture to warm to room temperature, then quench by slowly adding it to a cold aqueous HCl solution.

  • Workup: Extract the product into an organic solvent. The pH should be adjusted carefully to optimize the partitioning of the amphoteric product.

  • Purification: Purify by column chromatography or recrystallization.

Causality: The use of triisopropyl borate instead of trimethyl borate can reduce the formation of undesired byproducts. The low temperature during borylation is critical to prevent multiple additions to the borate ester.

Protocol 2: ¹¹B NMR for Structural Confirmation

¹¹B NMR is a powerful tool for characterizing boronic acids and their derivatives.[9][10]

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a quartz NMR tube. Insight: Quartz tubes are used to avoid the large background signal from borosilicate glass in standard NMR tubes.[9]

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis: A trigonal planar sp²-hybridized boronic acid should exhibit a signal in the range of δ 28-32 ppm . If the compound complexes with a diol or is in a basic solution, a tetrahedral sp³-hybridized boronate species will appear upfield, typically between δ 5-15 ppm .[9][10]

Conclusion

(3-((Dibutylamino)methyl)phenyl)boronic acid is a valuable, bifunctional synthetic building block. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably predicted based on established chemical principles and data from its lower alkyl homologs. Its amphoteric nature, characterized by distinct pKa values for the boronic acid and tertiary amine, is a key feature that governs its solubility and provides a handle for effective purification. The molecule's primary utility lies in Suzuki-Miyaura coupling, and its stability is enhanced by storage under anhydrous, inert conditions or by conversion to a boronate ester. The protocols and predicted data herein provide a solid foundation for any researcher looking to synthesize, characterize, or utilize this versatile compound.

References

  • MySkinRecipes. (3-((Dipropylamino)methyl)phenyl)boronic acid. Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • Li, J., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Wei sheng yan jiu = Journal of hygiene research, 38(5), 601-4. Available from: [Link]

  • Gerber, K., & Pu, Y. (2000). Process for the preparation of substituted phenylboronic acids. Google Patents, US6576789B1.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

Sources

Exploratory

(3-((Dibutylamino)methyl)phenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (3-((Dibutylamino)methyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery Authored by a Senior Application Scientist Molecular Structure and Physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-((Dibutylamino)methyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Molecular Structure and Physicochemical Properties

The core structure of (3-((Dibutylamino)methyl)phenyl)boronic acid features a phenylboronic acid moiety substituted at the meta-position with a dibutylaminomethyl group. The boronic acid group is a versatile functional group in organic chemistry, while the tertiary amine can influence the compound's solubility, basicity, and pharmacokinetic properties in a drug development context.

Inferred Structure:

Table 1: Physicochemical Properties of (3-((Dialkylamino)methyl)phenyl)boronic acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride1485417-01-3C9H15BClNO2215.48
(3-((Diethylamino)methyl)phenyl)boronic acid944483-39-0[1]C11H18BNO2207.08
(3-((Dipropylamino)methyl)phenyl)boronic acid1332503-87-3[2]C13H22BNO2235.13
(3-((Dibutylamino)methyl)phenyl)boronic acid (Inferred) Not readily availableC15H26BNO2 263.18

Synthesis of Arylboronic Acids: A General Approach

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis.[3]

Proposed Synthetic Pathway

A plausible synthetic route to (3-((Dibutylamino)methyl)phenyl)boronic acid starts from 3-bromobenzyl bromide.

dot

Synthesis_Pathway A 3-Bromobenzyl bromide B 1-Bromo-3-((dibutylamino)methyl)benzene A->B Dibutylamine, K2CO3, CH3CN C (3-((Dibutylamino)methyl)phenyl)magnesium bromide B->C Mg, THF E Boronate ester intermediate C->E D Triisopropyl borate D->E F (3-((Dibutylamino)methyl)phenyl)boronic acid E->F H3O+

Caption: Proposed synthesis of (3-((Dibutylamino)methyl)phenyl)boronic acid.

Experimental Protocol
  • Synthesis of 1-Bromo-3-((dibutylamino)methyl)benzene:

    • To a solution of 3-bromobenzyl bromide in acetonitrile, add N,N-dibutylamine and potassium carbonate.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired product.

  • Formation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of 1-bromo-3-((dibutylamino)methyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium.

    • The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts, maintain a gentle reflux until all the magnesium has been consumed.

  • Boration and Hydrolysis:

    • Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude boronic acid.

    • The product can be further purified by recrystallization.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

Phenylboronic acids are indispensable reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide.[4][5] This reaction is widely used in the synthesis of biaryls, a common scaffold in many pharmaceutical agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar [Ar-B(OH)3]- Transmetalation Transmetalation ArBOH2 Ar-B(OH)2 Boronate [Ar-B(OH)3]- ArBOH2->Boronate + OH- Base Base PdII_R_Ar->Pd0 R-Ar RedElim Reductive Elimination Product R-Ar RX R-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling
  • Reaction Setup:

    • In a reaction vessel, combine (3-((Dibutylamino)methyl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (often between 80-120 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Boronic Acids in Drug Discovery: Beyond a Synthetic Tool

The unique chemical properties of the boronic acid group have led to its incorporation into a number of FDA-approved drugs.[6][7] The boron atom in a boronic acid is Lewis acidic and can form a reversible covalent bond with nucleophiles, such as the hydroxyl group of a serine residue in the active site of a protease.[6] This interaction can lead to potent and specific enzyme inhibition.

dot

Enzyme_Inhibition Enzyme Serine Protease Active Site Ser-OH Complex Tetrahedral Intermediate Ser-O-B(OH)2-R Enzyme:f1->Complex:f1 Reversible Covalent Bond BoronicAcid Boronic Acid Inhibitor R-B(OH)2 BoronicAcid:f1->Complex:f1

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Bortezomib (Velcade®), a dipeptide boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma.[8] Its mechanism of action relies on the boron atom targeting the active site of the 26S proteasome. The development of Bortezomib has spurred significant interest in boronic acid-containing compounds as potential therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[7][8]

The aminomethyl substituent in the title compound can be protonated at physiological pH, potentially improving its aqueous solubility and allowing for ionic interactions with biological targets. This makes this class of compounds particularly attractive for further investigation in drug discovery programs.

Conclusion

(3-((Dibutylamino)methyl)phenyl)boronic acid and its analogs are highly valuable and versatile building blocks in modern organic chemistry and medicinal chemistry. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex molecular architectures. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets has positioned these compounds as promising candidates for the development of novel therapeutics. As our understanding of the biological roles of various enzymes and receptors continues to grow, the strategic application of functionalized phenylboronic acids is poised to play an even more significant role in the future of drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-((Dipropylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 3-Methylphenylboronic acid. Retrieved from [Link]

  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • NIH. (2019, September 30). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile of (3-((Dibutylamino)methyl)phenyl)boronic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3-((Dibutylamino)methyl)phenyl)boronic acid . Executive Summary (3-((Dibutylamino)methyl)phenyl)boronic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3-((Dibutylamino)methyl)phenyl)boronic acid .

Executive Summary

(3-((Dibutylamino)methyl)phenyl)boronic acid is an amphiphilic organoboron compound characterized by a polar, Lewis-acidic boronic acid head group and a lipophilic, basic dibutylaminomethyl tail. Unlike its ortho-substituted isomers, the meta-positioning of the amine prevents direct intramolecular B–N coordination (Wulff-type bonding), resulting in distinct solubility and reactivity profiles.

This compound exhibits a "dual-personality" solubility:

  • The Dibutyl Tail confers high solubility in chlorinated and non-polar organic solvents, significantly exceeding that of unsubstituted phenylboronic acid.

  • The Boronic Acid Head drives solubility in protic solvents (alcohols) and aqueous buffers (pH-dependent), but also leads to dehydration-driven trimerization (boroxine formation) in dry, non-polar environments.

Physicochemical Analysis & Solubility Mechanics[1]

Structural Determinants of Solubility

The solubility of this molecule is governed by the competition between the hydrophobic alkyl chains and the hydrophilic boronic acid moiety.

Structural FeatureChemical NatureImpact on Solubility
Boronic Acid –B(OH)₂Polar, H-bond donor/acceptor, Lewis AcidPromotes solubility in alcohols, DMSO, and basic water. Prone to dimerization and trimerization (boroxine) in non-polar solvents.
Dibutylamino –N(Bu)₂Lipophilic, Basic (Tertiary Amine)Promotes solubility in DCM, THF, Toluene, and Hexanes. Protonation at low pH increases water solubility.
Meta-Substitution Geometric ConstraintPrevents intramolecular B–N bond formation. The amine and boron act independently, unlike in ortho-isomers where B–N bonding lowers polarity.
Equilibrium Species

In solution, the compound exists in a dynamic equilibrium that affects its effective solubility. In dry organic solvents, the equilibrium shifts toward the boroxine (anhydride trimer), which is generally more soluble in non-polar media than the free acid.

Equilibrium FreeAcid Free Boronic Acid (Monomer) Polar, H-bonding Dimer H-Bonded Dimer (Solid State) FreeAcid->Dimer Concentration Boroxine Boroxine (Cyclic Trimer) Lipophilic, Less Polar FreeAcid->Boroxine - 3 H₂O (Dry Organic Solvent) Zwitterion Zwitterion (Aq. pH 7-9) FreeAcid->Zwitterion pH Dependent

Figure 1: Dynamic equilibrium species affecting solubility. In dry organic solvents (e.g., Toluene), the equilibrium shifts right toward the Boroxine.

Solubility Matrix

The following data summarizes the solubility behavior based on solvent polarity and functional group interactions.

Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh The dibutyl chains interact favorably with the solvent; the solvent's moderate polarity disrupts boronic acid dimers. Preferred for extraction.
Ethers THF, Diethyl Ether, MTBEHigh Oxygen atoms in the solvent accept H-bonds from –B(OH)₂, while the alkyl chains solvate the tail.
Alcohols Methanol, EthanolHigh Strong solvation of the boronic acid head group via H-bonding. Note: Risk of forming boronate esters (solvolysis) upon prolonged storage.
Polar Aprotic DMSO, DMFVery High Solvates both the organic tail and the polar head. Hard to remove; use only if necessary.
Hydrocarbons Toluene, BenzeneModerate Significantly better than phenylboronic acid due to the dibutyl group. Heating may be required to break crystal lattice energy initially.
Alkanes Hexanes, PentaneLow to Moderate The polar boronic acid head group acts as an anchor, preventing full dissolution. Solubility improves if the sample is dehydrated to the boroxine form.
Aqueous Water, PBSpH Dependent Low at neutral pH (zwitterionic/neutral). High at pH < 4 (Ammonium formation) or pH > 10 (Boronate formation).

Experimental Protocol: Solubility Determination

To obtain precise solubility data for your specific batch (which may vary by hydration state), follow this Saturation Shake-Flask Method .

Materials
  • Compound: (3-((Dibutylamino)methyl)phenyl)boronic acid.[1]

  • Solvents: HPLC grade DCM, Toluene, Methanol, pH 7.4 Buffer.

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Workflow
  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal tightly and shake at 25°C for 24 hours.

    • Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter (pre-wetted with solvent) to remove undissolved particles.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate and analyze against a standard curve (Detection: UV at ~254 nm).

Decision Logic for Solvent Selection

SolventSelection Start Select Application Reaction Suzuki Coupling / Synthesis Start->Reaction Sensing Glucose/Diol Sensing Start->Sensing Purification Extraction / Workup Start->Purification THF THF Reaction->THF Standard Toluene Toluene Reaction->Toluene High Temp DMF DMF Reaction->DMF Difficult Substrates Methanol_Water Methanol_Water Sensing->Methanol_Water Co-solvent Buffer Buffer Sensing->Buffer pH > pKa (~8.8) DCM DCM Purification->DCM Extraction from Water Hexane Hexane Purification->Hexane Precipitation (Anti-solvent)

Figure 2: Solvent selection logic based on intended application.

Handling & Stability

Boroxine Cycle (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under vacuum or heat.

  • Observation: You may notice the melting point changes or solubility improves in non-polar solvents after drying.

  • Reversibility: The boroxine hydrolyzes back to the boronic acid monomer instantly upon contact with water or protic solvents.

  • Impact: For precise stoichiometric reactions, ensure the compound is fully hydrated (monomer) or fully dehydrated (trimer) to calculate molecular weight correctly.

Oxidation

Boronic acids are susceptible to deboronation (oxidation to the phenol) by peroxides or atmospheric oxygen over long periods.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Solvent Choice: Avoid ethers (THF/Dioxane) that contain peroxides. Use inhibitor-free, fresh solvents.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid properties and equilibria).
  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). "Saccharide sensing with molecular receptors based on boronic acid." Angewandte Chemie International Edition, 35(17), 1910-1922. Link (Discusses the solubility and pKa modulation of aminomethylphenylboronic acids).

  • Yan, J., et al. (2004). "Boronic Acid-Based Fluorometric Saccharide Sensors." Journal of Fluorescence, 14, 219–226.
  • Lopalco, A., et al. (2018). "Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid." Journal of Pharmaceutical Sciences, 107(1), 324-331.

Sources

Exploratory

Technical Guide: Spectroscopic Data &amp; Characterization of (3-((Dibutylamino)methyl)phenyl)boronic Acid

The following technical guide details the spectroscopic characterization of (3-((Dibutylamino)methyl)phenyl)boronic acid , a critical intermediate in the development of boronic acid-based saccharide sensors and Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (3-((Dibutylamino)methyl)phenyl)boronic acid , a critical intermediate in the development of boronic acid-based saccharide sensors and Suzuki-Miyaura cross-coupling agents.

Compound Profile & Significance

(3-((Dibutylamino)methyl)phenyl)boronic acid (CAS: 1312938-19-4 ) acts as a functionalized arylboronic acid building block. Its significance lies in the ortho or meta positioning of the amino-methyl group relative to the boronic acid moiety. This proximity allows for an intramolecular B···N interaction (Wulff-type interaction), which modulates the Lewis acidity of the boron center. This feature is exploited in the design of photo-induced electron transfer (PET) sensors for glucose and other cis-diols.

Physicochemical Properties
PropertyData
CAS Number 1312938-19-4
Formula C

H

BNO

Molecular Weight 263.19 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, CH

Cl

; sparingly soluble in water (pH dependent)

Synthesis & Structural Logic

To understand the impurity profile in spectroscopic data, one must understand the synthesis. The compound is typically generated via reductive amination of 3-formylphenylboronic acid with dibutylamine.

Reaction Workflow

Synthesis SM1 3-Formylphenylboronic acid (CAS: 87199-16-4) Imine Intermediate Imine SM1->Imine DCM/MeOH Dehydration SM2 Dibutylamine SM2->Imine Product (3-((Dibutylamino)methyl)phenyl) boronic acid Imine->Product NaBH4 or NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway. Key impurities often include residual aldehyde (9.9 ppm in


H NMR) or over-reduced alcohol byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR is the primary tool for structural validation. The dynamic equilibrium between the boronic acid monomer and the boroxine trimer (anhydride) can cause line broadening.

Experimental Note: Spectra should ideally be recorded in DMSO-d


  or CD

OD
to break up boroxine aggregates. In CDCl

, signals may be broader due to aggregation.
H NMR Data (400 MHz, CD OD)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2) 7.70 - 7.65Singlet (broad)1HOrtho to Boron & Alkyl; most deshielded.
Ar-H (4/6) 7.55 - 7.45Doublet/Multiplet2HOrtho/Para to Boron.
Ar-H (5) 7.35 - 7.30Triplet1HMeta to Boron; characteristic triplet pattern.
Ar-CH

-N
3.65Singlet2HBenzylic protons. Sharp singlet confirms no coupling to NH.
N-CH

2.45 - 2.40Triplet (

Hz)
4H

-protons of butyl chain.
CH

-CH

1.50 - 1.40Multiplet4H

-protons of butyl chain.
CH

-CH

1.35 - 1.25Multiplet4H

-protons of butyl chain.
CH

0.90Triplet (

Hz)
6HTerminal methyls.
C NMR Data (100 MHz, CD OD)
Shift (

, ppm)
AssignmentNote
136.0 - 127.0 Aromatic CarbonsC-B carbon is often not observed or very broad due to quadrupolar relaxation of Boron.
64.5 Ar-C H

-N
Benzylic carbon.
54.2 N-C H

-CH


-carbon of butyl group.
29.5 CH

-C H

-CH


-carbon.
21.0 CH

-C H

-CH


-carbon.
14.2 C H

Terminal methyl.
B NMR (128 MHz, CD OD)

B NMR is the definitive test for the hybridization state of the boron atom.
  • 
     ~ 28-32 ppm (Broad Singlet):  Indicates a trigonal planar (
    
    
    
    ) boron species. This is the expected shift for the free boronic acid in the absence of strong intramolecular N-B coordination (common in protic solvents like Methanol which solvate the Lewis acidic center).
  • 
     ~ 8-15 ppm:  Would indicate a tetrahedral (
    
    
    
    ) boron, suggesting strong intramolecular N-B coordination or boronate formation. This is more likely observed in non-polar solvents or at high pH.

Infrared (IR) Spectroscopy[4]

IR analysis confirms functional groups and the status of the boronic acid moiety (free OH vs. anhydride).

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3200 - 3400 O-H Stretch (Broad)Confirms presence of free boronic acid groups (

).
2955, 2930, 2860 C-H StretchAliphatic butyl chains (asymmetric/symmetric).
1340 - 1380 B-O StretchCharacteristic strong band for arylboronic acids.
1050 - 1100 C-N StretchAliphatic amine linkage.
700 - 750 Ar-H BendingOut-of-plane bending, indicative of meta-substitution.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

  • Parent Ion (

    
    ): 
    
    • Calculated MW: 263.19

    • Observed

      
      : 264.2 
      
  • Common Artifacts:

    • 
       246.2 (
      
      
      
      ):
      Boronic acids readily dehydrate in the MS source to form boroxines or partial anhydrides. This is a standard feature, not necessarily an impurity.
    • 
       134.0:  Tropylium-like fragment or cleavage of the butyl amine side chain.
      

Handling & Stability Protocol

Boronic acids are equilibrium species.[1] They exist in a reversible equilibrium with their dehydrated trimer (boroxine).

Equilibrium Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - 3 H2O (Vacuum/Heat) Boroxine->Acid + H2O (Ambient Humidity)

Figure 2: Dehydration equilibrium. To obtain a clean NMR spectrum of the monomer, add a drop of D


O to the NMR tube if using CDCl

.
Self-Validating Protocol for Purity
  • Solubility Check: Dissolve 5 mg in 0.5 mL 1M NaOH. The solution should be clear (formation of soluble boronate). Turbidity indicates boroxine aggregation or organic impurities.

  • TLC Visualization: Use Curcumin stain or Alizarin Red S (specific for Boron). The spot should turn orange/red upon heating.

Application Mechanism (Sensing)

The core utility of this molecule is the modulation of pKa via the neighboring amine.

Sensing State1 Neutral Form (Low Fluorescence) Trigonal Boron (sp2) State2 Boronate Anion (High Fluorescence) Tetrahedral Boron (sp3) State1->State2 pH > pKa or Sugar Binding State2->State1 Acidification Sugar Diol / Sugar Sugar->State2 Covalent Esterification

Figure 3: The sensing mechanism relies on the stabilization of the tetrahedral boronate anion by diol binding, which alters the electronic interaction with the amine.

References

  • Synthesis & Properties of Amino-Methyl Phenylboronic Acids

    • Laitinen, R. et al. "Boronic Acid Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 2023.[2][3] Link

  • NMR Characterization of Boronic Acids

    • Valenzuela, S. A. et al. "

      
      B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations."[4] Journal of Organic Chemistry, 2022.[4][5] Link
      
  • Glucose Sensing Mechanism (Wulff-Type)

    • James, T. D. et al. "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature, 1995. (Foundational reference for aminomethyl-PBA sensors). Link

  • Boroxine Equilibrium

    • Hallenbeck, C. et al. "Boronic Acid Anhydrides (Boroxines): Characterization and Applications." Journal of Organic Chemistry, 2017. Link

Sources

Foundational

Commercial Availability &amp; Technical Guide: (3-((Dibutylamino)methyl)phenyl)boronic Acid

Executive Summary Compound Status: Niche / Make-on-Demand Primary Application: Lipophilic Fluorescent Saccharide Sensing (PET Mechanism) Accessibility Score: High (via 1-step synthesis) (3-((Dibutylamino)methyl)phenyl)bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Status: Niche / Make-on-Demand Primary Application: Lipophilic Fluorescent Saccharide Sensing (PET Mechanism) Accessibility Score: High (via 1-step synthesis)

(3-((Dibutylamino)methyl)phenyl)boronic acid is a specialized organoboron building block used primarily in the development of Photoinduced Electron Transfer (PET) sensors for carbohydrates. Unlike its commercially ubiquitous analogs (dimethyl- or diethyl- variants), the dibutyl derivative is designed for applications requiring higher lipophilicity, such as membrane-bound sensors, transmembrane sugar transport, or organic-phase extraction systems.

While direct commercial stock is limited to specialized building-block vendors (e.g., EON Biotech, sparse listings in aggregate databases), the compound is highly accessible to researchers through a robust, single-step reductive amination protocol using commodity precursors.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (3-((Dibutylamino)methyl)phenyl)boronic acid
Structure Phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a (dibutylamino)methyl group at position 3 (meta).[1][2][3][4]
Molecular Formula C₁₅H₂₆BNO₂
Molecular Weight ~263.19 g/mol
Solubility Soluble in DCM, THF, Ethanol. Low solubility in neutral water; soluble in basic aqueous media or acidic buffers.
pKa (Boronate) ~8.5–9.0 (Modulated by N-B interaction)
Stability Prone to dehydration (boroxine formation) under dry/heat conditions. Store at 4°C.

Commercial Landscape & Sourcing Strategy

Direct Procurement

This compound is not a standard catalog item for major distributors (Sigma-Aldrich, Fisher, VWR). It is typically classified as a "Tier 3" building block, meaning it is synthesized on demand.

  • Primary Source: Specialized Building Block Vendors (e.g., EON Biotech, Enamine, Combi-Blocks).

  • Lead Time: Often 4–6 weeks (Custom Synthesis).

  • Cost Estimate: High (

    
    500 per gram) due to custom batch fees.
    
Recommended Sourcing: In-House Synthesis

For 95% of research applications, in-house synthesis is superior due to the low cost and high availability of precursors. The reaction is scalable and avoids the degradation risks associated with shipping boronic acids.

PrecursorCAS NumberAvailabilityApprox. Cost
3-Formylphenylboronic acid 87199-16-4High (Sigma, Oakwood)~$2/gram
Dibutylamine 111-92-2Very High (Commodity)<$0.10/gram
Sodium Triacetoxyborohydride 56553-60-7High~$1/gram

Technical Application: The "Wulff-Type" PET Sensor

The core utility of this compound lies in its ability to act as a glucose/saccharide sensor via the Photoinduced Electron Transfer (PET) mechanism.

Mechanism of Action
  • Off State (No Sugar): The lone pair on the benzylic nitrogen acts as a PET donor, quenching the fluorescence of a nearby fluorophore (often anthracene or pyrene attached via the boronic acid or a secondary linker).

  • On State (Sugar Bound): When a diol (sugar) binds to the boronic acid, the Lewis acidity of the boron increases, strengthening the interaction between the boron and the nitrogen lone pair (B···N). This occupies the nitrogen lone pair, suppressing the PET process and restoring fluorescence.

Why the Dibutyl Analog?
  • Lipophilicity: The butyl chains allow the sensor to embed in lipid bilayers or function in organic solvents .

  • pKa Tuning: The steric bulk and electronics of the dibutyl group modulate the basicity of the nitrogen, fine-tuning the pH range at which the sensor operates.

PET_Mechanism Free Free Boronic Acid (High PET Efficiency) Complex Boronate Ester Complex (Lewis Acidic Boron) Free->Complex + Sugar (Reversible Covalent Bond) Fluorescence Fluorescence RESTORED Free->Fluorescence PET Quenching (Fluorescence OFF) Sugar Saccharide (Diol) Sugar->Complex Complex->Fluorescence B-N Interaction Blocks PET

Figure 1: Logic flow of the PET sensing mechanism. Sugar binding enhances B-N interaction, stopping the quenching electron transfer.

Synthesis Protocol (Self-Validating)

Objective: Synthesize (3-((Dibutylamino)methyl)phenyl)boronic acid via Reductive Amination. Scale: 5.0 mmol (approx. 1.3 g yield).[3]

Reagents
  • 3-Formylphenylboronic acid (0.75 g, 5.0 mmol)

  • Dibutylamine (0.65 g, 5.0 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.6 g, 7.5 mmol)

  • Dichloromethane (DCM) (anhydrous, 25 mL)

  • Acetic Acid (glacial, 1-2 drops)

Step-by-Step Workflow
  • Imine Formation (Equilibrium Setup):

    • In a 50 mL round-bottom flask, dissolve 3-formylphenylboronic acid in 20 mL DCM.

    • Add dibutylamine .[5]

    • Add 1 drop of Acetic Acid (catalyst).

    • Validation Check: Stir for 30 mins. The solution may turn slightly yellow, indicating imine formation.

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C (ice bath).

    • Add STAB in 3 portions over 10 minutes.

    • Remove ice bath and stir at Room Temperature for 4–12 hours.

    • Validation Check: TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.6) should disappear; a new polar spot (amine) appears. Note: Boronic acids often streak on silica.

  • Workup & Purification (Critical):

    • Quench: Add 10 mL saturated NaHCO₃ (gas evolution will occur).

    • Extraction: Separate organic layer.[5] Wash aqueous layer 2x with DCM.

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purification: Boronic acids stick to silica.

      • Preferred: Recrystallization from Acetonitrile/Ether.

      • Alternative: Flash chromatography using DCM:MeOH (95:5).

Synthesis_Pathway Aldehyde 3-Formylphenylboronic Acid (Solid, Stable) Imine Iminium Intermediate (Transient) Aldehyde->Imine + Amine Cat. AcOH, DCM Amine Dibutylamine (Liquid) Amine->Imine Product (3-((Dibutylamino)methyl)phenyl)boronic acid Target Compound Imine->Product + STAB Reductive Amination STAB Na(OAc)3BH (Reducing Agent)

Figure 2: Synthetic pathway via reductive amination.[1][2] This route avoids benzoxaborole formation common in ortho-isomers.

Handling & Stability (The "Boroxine" Trap)

Researchers often misinterpret NMR data for this compound due to dehydration .

  • The Issue: Boronic acids reversibly dehydrate to form cyclic trimers called boroxines .

  • The Symptom: 1H NMR shows broad peaks or multiple sets of aromatic signals.

  • The Fix: Add 1-2 drops of D₂O to your NMR solvent (e.g., CDCl₃ or DMSO-d6). This hydrolyzes the boroxine back to the monomeric boronic acid, sharpening the spectrum.

Storage:

  • Keep in a sealed vial at 4°C.

  • If the compound turns into a hard glass/gum, it has likely polymerized/dehydrated. Dissolve in MeOH/Water to reset.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link (Foundational work on aminomethyl-phenylboronic acid sensors).

  • Wang, W., et al. (2010). Boronic Acid-Based Sensors.[3][4][6] Chemical Reviews. Link (Review of PET mechanism and lipophilic modifications).

  • PubChem Database. (2024). 3-Formylphenylboronic acid (Precursor Data).[2] National Library of Medicine. Link

  • EON Biotech. (2024). Catalog Listing: Boronic Acid Derivatives.

Sources

Exploratory

Technical Whitepaper: Operational Safety and Stability Framework for (3-((Dibutylamino)methyl)phenyl)boronic acid

[1] Executive Summary This guide establishes the technical standard for handling (3-((Dibutylamino)methyl)phenyl)boronic acid (herein referred to as DBAM-PBA ).[1][2] While boronic acids are ubiquitous in Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide establishes the technical standard for handling (3-((Dibutylamino)methyl)phenyl)boronic acid (herein referred to as DBAM-PBA ).[1][2] While boronic acids are ubiquitous in Suzuki-Miyaura coupling and carbohydrate sensing, the incorporation of a basic dibutylamino-methyl motif introduces specific stability challenges—namely protodeboronation and zwitterionic internal coordination .[3][2]

This document moves beyond generic safety sheets, providing a mechanistic rationale for handling protocols. It is designed for researchers requiring high-fidelity stoichiometry in drug development and sensor fabrication.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

DBAM-PBA is a bifunctional molecule containing a Lewis acidic boronic acid and a Lewis basic tertiary amine.[2] This duality dictates its reactivity and storage requirements.[2]

PropertySpecification / Description
Chemical Name (3-((Dibutylamino)methyl)phenyl)boronic acid
Structural Class Amino-methyl phenylboronic acid (Substituted Arylboronate)
Molecular Formula C₁₅H₂₆BNO₂
Key Functional Groups Boronic Acid (–B(OH)₂), Tertiary Amine (–N(Bu)₂)
Solubility Profile High solubility in DCM, THF, EtOAc.[1][2][4] Moderate/Low solubility in water (pH dependent).[2]
pKa Characteristics Amine pKa ≈ 8.5–9.5 (modulated by B-N interaction).[2] Boronic acid pKa ≈ 8.8 (lowered by amine coordination).[2]
Critical Feature Wulff-Type Interaction: The nitrogen lone pair can coordinate to the empty p-orbital of the boron, forming a stable 5-membered ring.[3][2]

Hazard Characterization (The "Why" Behind the Protocol)

Standard SDS data for this specific derivative is often extrapolated.[2] We apply a Read-Across Safety Assessment based on the dipropyl (CAS 1332503-87-3) and dimethyl analogues, adjusted for the increased lipophilicity of the butyl chains.[1][2]

Toxicology & Exposure Risks[1][2][3]
  • Enhanced Skin Absorption: Unlike simple phenylboronic acid, the dibutyl chain significantly increases lipophilicity (LogP), facilitating transport across the stratum corneum.[2] Treat as a potential transdermal toxin. [2]

  • Mucosal Irritation: The amine functionality renders the compound caustic to mucous membranes.[2] Inhalation of dust causes severe respiratory tract irritation (STOT SE 3).[2]

  • Ocular Damage: Boronic acids are generally Eye Irrit.[2] 2A; however, the basicity of the amine tail elevates this to a risk of serious eye damage upon contact.[2]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2]

Stability & Storage: The Self-Validating System

The primary failure mode in experiments involving DBAM-PBA is not chemical decomposition, but stoichiometric drift caused by dehydration (boroxine formation) or protodeboronation.[1][2]

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[2] This is reversible but alters the effective molecular weight.[2]

  • Observation: Fresh material is a fluffy powder.[2] Aged/improperly stored material becomes granular or sticky.[2]

  • Correction: Pre-activation with aqueous base (e.g., NaOH/Na₂CO₃) in the reaction pot hydrolyzes the boroxine back to the monomeric acid.[2]

Protodeboronation (The Silent Killer)

The presence of the amine group at the meta position usually stabilizes the C-B bond via inductive effects.[2] However, under forcing acidic conditions or in the presence of certain metal ions, the C-B bond can cleave, yielding the des-borono amine (N,N-dibutyl-3-methylaniline).[1]

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is required.[2]

  • Container: Amber glass with Teflon-lined caps.[2] Avoid metal spatulas during transfer to prevent trace metal contamination which catalyzes deboronation.[2]

Mechanistic Visualization

The following diagram illustrates the equilibrium states that dictate storage stability and reactivity.

StabilityMechanism Monomer Free Boronic Acid (Reactive Species) Coordinate Tetrahedral Adduct (Wulff Interaction) Stable/Dormant Monomer->Coordinate Neutral pH (Equilibrium) Boroxine Boroxine Trimer (Dehydrated Form) Monomer->Boroxine -H2O (Heat/Vac) Debor Protodeboronation (Irreversible Loss) Coordinate->Debor Extreme Acid/Metal Cat. Boroxine->Monomer +H2O / Base

Caption: Figure 1: Equilibrium states of DBAM-PBA. The internal N-B coordination (Green) stabilizes the molecule but must be broken (via pH adjustment) for certain reactions.[1]

Operational Handling Protocols

This protocol ensures safety while preserving the chemical integrity of the reagent.[2]

Weighing & Solubilization Workflow

Objective: Prevent atmospheric moisture absorption and dust inhalation.[2]

  • PPE Setup: Nitrile gloves (double gloved recommended due to lipophilicity), lab coat, safety goggles.[2] Work only in a fume hood.

  • Anti-Static Measures: Use an anti-static gun on the weighing boat. Boronic acids are static-prone; "flying" powder is a major inhalation risk.[1][2]

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF).[2]

    • Avoid: Acetone (forms cyclic boronate esters spontaneously), Alcohols (forms transient esters, complicating stoichiometry).[2]

  • Dissolution: If the solid does not dissolve immediately, it may be in the boroxine form.[2] Add 1-2 equivalents of water or mild base to the organic solvent to shift the equilibrium.[1][2]

Reaction Monitoring (TLC/LCMS)

Challenge: The amine group causes tailing on silica; the boronic acid interacts with silanols.[2]

  • TLC Fix: Use 5% Methanol/DCM + 1% Triethylamine .[2] The base neutralizes silica and prevents the boronic acid from sticking to the baseline.[2]

  • LCMS Note: You will likely see the mass of the boronic ester (if using methanol) or the boroxine dimer/trimer.[2] Do not interpret these as impurities immediately.[2]

Handling Workflow Diagram

HandlingWorkflow Start Start: Solid Reagent Weigh Weighing (Fume Hood) Use Anti-Static Gun Start->Weigh Solvent Solubilization (DCM or THF) Weigh->Solvent Check Check Clarity Cloudy = Boroxine? Solvent->Check Hydrolysis Add 1% Water/Base To Hydrolyze Check->Hydrolysis Cloudy Ready Ready for Coupling/Sensing Check->Ready Clear Hydrolysis->Ready

Caption: Figure 2: Decision tree for solubilizing DBAM-PBA to ensure monomeric stoichiometry.

Emergency & Disposal Procedures

Spill Management
  • Small Spills (<5g): Do not dry sweep (dust hazard).[2] Cover with wet paper towels to dampen, then wipe up.[2] Clean surface with 10% aqueous sodium carbonate (deactivates potential hydrolysis byproducts).[2]

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] The lipophilic tail aids absorption, so speed is critical.[2] Do not use alcohol-based sanitizers (enhances permeation).[1][2]

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste.[2]

  • Segregation: Segregate from strong oxidizers (peroxides) and strong acids.[2]

  • Environmental: Boron compounds are phytotoxic.[2] Do not discharge into drains. Incineration is the preferred method.[2]

References

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

  • Bull, S. D., et al. (2013).[2] "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326.[2] Link[1][2]

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: (3-((Dimethylamino)methyl)phenyl)boronic acid (Analogue Reference).[1][2]Link[1][2]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[1][2] Link

  • PubChem. (2024).[2][6] Compound Summary: 3-(Aminomethyl)phenylboronic acid derivatives.[1][2] National Library of Medicine.[2] Link

Sources

Foundational

Boronic Acids: The Versatile Architects of Modern Organic Synthesis

Introduction: The Lewis Acid Advantage Boronic acids (

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lewis Acid Advantage

Boronic acids (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) occupy a unique niche in organic synthesis.[1][2] Unlike their carbon-based analogues, they possess a vacant 

-orbital on the boron atom, rendering them mild Lewis acids.[2] This electronic deficiency is the linchpin of their reactivity, allowing them to form reversible covalent bonds with diols (a property exploited in sugar sensing) and, most critically, to undergo transmetallation with transition metals.

However, a boronic acid in a bottle is rarely a pure monomer.[2] They exist in a dynamic equilibrium with their trimeric anhydrides, known as boroxines .[2] Understanding this equilibrium is the first step to mastering their use.[2]

The Boroxine-Acid Equilibrium

In solid state and non-polar solvents, boronic acids spontaneously dehydrate to form six-membered boroxine rings.[2] This is not a degradation product but a dormant form.[2] In the presence of water or nucleophilic bases (crucial for Suzuki couplings), the ring opens to regenerate the reactive monomeric species.

boroxine_equilibrium Acid Monomeric Boronic Acid 3 x R-B(OH)2 Boroxine Boroxine (Trimer) (RBO)3 Acid->Boroxine Dehydration (-H2O) (Solid State/Non-polar) Boroxine->Acid Hydrolysis (+H2O) (Aqueous Base) Water + 3 H2O

Figure 1: The reversible dehydration of boronic acids to boroxines.[2][3] Commercial samples often contain varying ratios of these two species.

Synthesis of Boronic Acids

The construction of the C-B bond generally follows two distinct mechanistic paradigms: Nucleophilic Borylation (using hard organometallics) and Transition-Metal Catalyzed Borylation (using soft electrophiles).

Comparative Analysis of Synthetic Routes
FeatureMethod A: Nucleophilic BorylationMethod B: Miyaura Borylation
Reagents Aryl-Li or Aryl-MgX + Borate Ester (

)
Aryl-Halide + Diboron (

) + Pd Cat.[2]
Mechanism Hard Nucleophile attacks Electrophilic BoronPd-Catalyzed Cross-Coupling
Conditions Cryogenic (

), Strictly Anhydrous
Mild Heating (

), Functional Group Tolerant
FG Tolerance Low (Incompatible with esters, ketones, nitriles)High (Compatible with esters, ketones, nitriles)
Primary Use Simple, robust substratesComplex intermediates, late-stage functionalization

The Suzuki-Miyaura Cross-Coupling

The Nobel-winning Suzuki-Miyaura reaction is the "killer application" of boronic acids. While the general mechanism involves Oxidative Addition, Transmetallation, and Reductive Elimination, the role of the base is the most critical and often misunderstood variable.

The Role of the Base (Activation)

Boronic acids are poor nucleophiles. The carbon-boron bond is highly covalent.[2] For transmetallation to occur, the boron atom must be activated.[2] The base (


, 

) coordinates to the empty

-orbital of the boron, forming a tetrahedral quaternary boronate species (

).[2] This negatively charged complex is significantly more nucleophilic, facilitating the transfer of the organic group (

) to the palladium center.

suzuki_cycle Pd0 Pd(0) Active Catalyst PdII_ArX R-Pd(II)-X Pd0->PdII_ArX + R-X OxAdd Oxidative Addition PdII_DiAr R-Pd(II)-Ar' PdII_ArX->PdII_DiAr + Boronate (- X-, - B(OH)3) BoronicAcid Boronic Acid Ar'-B(OH)2 Boronate Boronate Complex [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) TransMet Transmetallation PdII_DiAr->Pd0 Product Product R-Ar' PdII_DiAr->Product RedElim Reductive Elimination

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note the critical activation of the boronic acid to the boronate complex prior to transmetallation.

Stability & The "Achilles Heel": Protodeboronation

Despite their utility, boronic acids are susceptible to protodeboronation —the cleavage of the C-B bond and replacement with a proton.[4] This side reaction is the primary cause of low yields, particularly with electron-deficient heteroaryl boronic acids (e.g., 2-pyridineboronic acid).

  • Mechanism: It can be acid-catalyzed (electrophilic aromatic substitution) or base-catalyzed (via the boronate anion).[2]

  • Mitigation:

    • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) esters to "mask" the boron, slowly releasing the active acid under basic conditions.[2]

    • Anhydrous Conditions: If possible, use anhydrous bases (

      
      ) in aprotic solvents to minimize water-mediated hydrolysis pathways.[2]
      

Experimental Protocols

Protocol A: Synthesis of Phenylboronic Acid (Nucleophilic Borylation)

This protocol utilizes a "hard" Grignard reagent.[2] It requires strict exclusion of moisture.

Reagents:

  • Bromobenzene (15.7 g, 100 mmol)[2]

  • Magnesium turnings (2.67 g, 110 mmol)[2]

  • Trimethyl borate (

    
    ) (12.5 g, 120 mmol)[2]
    
  • Anhydrous THF (100 mL)

  • HCl (10% aqueous solution)[2]

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and 10 mL THF. Add a crystal of iodine.[2] Add 5 mL of a solution of bromobenzene in THF to initiate.[2] Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux.[2]

    • Causality: The iodine acts as a radical initiator to clean the Mg surface oxide layer.

  • Borylation: Cool the Grignard solution to -78°C (dry ice/acetone bath). Add Trimethyl borate dropwise over 30 mins.

    • Causality: Low temperature prevents double-addition (formation of borinic acid byproducts,

      
      ).[2]
      
  • Hydrolysis: Allow to warm to

    
    . Quench with 10% HCl (50 mL). Stir for 1 hour.
    
    • Causality: The acid hydrolyzes the intermediate dimethyl ester (

      
      ) to the free boronic acid (
      
      
      
      ).
  • Workup: Extract with ether, wash with brine, dry over

    
    , and recrystallize from water/acetone.
    
Protocol B: Standard Suzuki-Miyaura Coupling

A robust protocol for coupling aryl halides with boronic acids.[2]

Reagents:

  • 4-Bromoanisole (1.0 equiv)[2]

  • Phenylboronic acid (1.2 equiv)[2]

  • 
     (3-5 mol%)[2]
    
  • 
     (2.0 equiv, dissolved in water)[2]
    
  • DME (Dimethoxyethane) / Water (2:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: Combine organic halide, boronic acid, and Pd catalyst in a reaction vial. Evacuate and backfill with

    
     (3 cycles).
    
    • Causality: Oxygen removal is mandatory to prevent oxidation of the phosphine ligands (

      
      ), which kills the catalyst.
      
  • Solvent Addition: Add degassed DME and the aqueous carbonate solution via syringe.

  • Reaction: Heat to

    
     for 4-12 hours. Monitor by TLC (disappearance of halide).[2]
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2] The organic layer contains the biaryl product.

    • Note: If the aqueous layer is dark, palladium residues may be present.[2] A wash with aqueous cysteine or thiourea can sequester Pd.[2]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[2] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] [Link][2]

  • Organic Syntheses. (1959).[2] Benzeneboronic Acid.[2][5] Organic Syntheses, Coll.[2][6] Vol. 4, p.68. [Link]

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[2] Journal of the American Chemical Society, 138(29), 9145–9157.[2] [Link][2]

Sources

Protocols & Analytical Methods

Method

protocol for a typical Suzuki coupling with an aryl halide and (3-((Dibutylamino)methyl)phenyl)boronic acid

Executive Summary & Strategic Analysis This application note details the optimized protocol for the palladium-catalyzed cross-coupling of (3-((Dibutylamino)methyl)phenyl)boronic acid (Reagent B) with various aryl halides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of (3-((Dibutylamino)methyl)phenyl)boronic acid (Reagent B) with various aryl halides.

While the Suzuki-Miyaura reaction is a staple of medicinal chemistry, this specific boronic acid presents a distinct set of challenges due to the Lewis-basic tertiary amine moiety (dibutylamino group). If not properly managed, this amine can coordinate to the palladium center, displacing phosphine ligands and poisoning the catalyst, leading to stalled conversion or homocoupling.[1] Furthermore, the lipophilic nature of the dibutyl chains complicates standard aqueous workups and silica purification.

The Substrate Challenge: Amine Coordination

The core challenge is the competition between the phosphine ligand and the substrate's amine for the Pd(II) center. Standard catalysts like


 often fail because the labile triphenylphosphine is easily displaced by the substrate's amine.

The Solution: Utilization of Buchwald Precatalysts (e.g., XPhos Pd G3) or robust bidentate ligands (e.g., dppf ) that create a sterically crowded environment around the metal center, physically preventing the substrate's amine from coordinating and deactivating the catalyst.

Reaction Pathway & Interference Logic

G cluster_protection Ligand Protection Strategy Pd_Pre Pd Precatalyst (XPhos Pd G3) Active_Pd Active Species [L-Pd(0)] Pd_Pre->Active_Pd Activation Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Active_Pd->Ox_Add + Ar-X Poisoned Catalyst Poisoning [L-Pd-N(R)3] Active_Pd->Poisoned If Ligand is Weak Transmetal Transmetalation (Base Mediated) Ox_Add->Transmetal + Boronic Acid Prod Reductive Elimination (Biaryl Product) Transmetal->Prod C-C Bond Formation Prod->Active_Pd Regeneration Amine_Substrate Substrate Amine (Lewis Base) Amine_Substrate->Active_Pd Coordination (Competition)

Figure 1: Catalytic cycle illustrating the risk of amine poisoning (Red path) and the necessity of bulky ligands (Blue/Green path) to maintain catalytic turnover.

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for high-value or difficult substrates using advanced precatalysts.[1] Method B is a robust, cost-effective alternative for standard library synthesis.[1]

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
Aryl Halide Limiting Reagent1.0Ar-Br or Ar-I preferred; Ar-Cl requires Method A.
Boronic Acid Nucleophile1.2 - 1.5Excess required to account for potential protodeboronation.[1]
Base Activator2.0 - 3.0

(Method A) or

(Method B).[1]
Catalyst Palladium Source0.02 - 0.052-5 mol%.[1][2]
Solvent Medium0.1 - 0.2 MDegassed is critical.[1]
Method A: High-Fidelity (XPhos Pd G3)

Recommended for: Aryl chlorides, sterically hindered partners, or scale-up where purification must be minimized.[1]

Materials:

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) , 1.0 M aqueous solution.[1]
    
  • Solvent: THF or 1,4-Dioxane .[1]

Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), (3-((Dibutylamino)methyl)phenyl)boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed THF (to 0.2 M concentration) via syringe.

  • Base Addition: Add degassed 1.0 M aqueous

    
     (2.0 equiv).
    
    • Note: The biphasic nature is beneficial here; the phosphate stays in the aqueous phase, regulating the pH.

  • Reaction: Heat the block to 60°C (for Br/I) or 80°C (for Cl) for 2–4 hours.

    • Monitoring: Check LCMS.[1][3] The bulky XPhos ligand prevents amine coordination, usually resulting in rapid conversion.[1]

  • Workup: Proceed to Section 3 (Purification).

Method B: Robust Standard (Pd(dppf)Cl2)

Recommended for: Aryl bromides/iodides, routine library synthesis.[1]

Materials:

  • Catalyst:

    
      (CAS: 95464-05-4).[1]
    
  • Base: Potassium Carbonate (

    
    ) , solid or 2M aq.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1) .[1]

Protocol:

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv / 5 mol%) to the vessel.
  • Solvent: Add the Dioxane/Water mixture (degassed).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Scientific Insight: The bidentate dppf ligand is less labile than

      
       and resists displacement by the dibutylamino group better than 
      
      
      
      , though it requires higher temperatures than XPhos.

Purification Strategy: The "Catch-and-Release"

The dibutylamino group is a blessing in disguise for purification.[1] It renders the product basic, allowing for a highly specific Acid-Base extraction that removes non-basic impurities (unreacted aryl halide, de-boronated byproducts, phosphine oxides) without column chromatography.[1]

Acid-Base Extraction Workflow

Purification Crude Crude Reaction Mixture (Organic + Aqueous) Step1 1. Dilute with EtOAc 2. Wash with Water/Brine Crude->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 Layer_Org Organic Layer (Impurities: Ar-X, Ligands) Step2->Layer_Org Discard Layer_Aq Aqueous Acid Layer (Contains Protonated Product) Step2->Layer_Aq Keep Step3 Basify Aqueous Layer (pH > 10 with NaOH) Layer_Aq->Step3 Step4 Extract with DCM or EtOAc Step3->Step4 Final Pure Product (Free Base) Step4->Final

Figure 2: Acid-Base extraction logic utilizing the basicity of the dibutylamino tail.

Chromatography Notes

If column chromatography is necessary (e.g., if the byproduct is also basic):

  • Stationary Phase: Standard Silica Gel.[1]

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1%

    
     to the eluent (e.g., DCM/MeOH/NH4OH 95:4:1).[1]
    
  • Why? The tertiary amine will interact strongly with the acidic silanols on the silica, causing severe tailing/streaking and yield loss. The basic modifier blocks these sites.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method A (XPhos Pd G3).[1] The bulky ligand prevents amine coordination.[1]
Protodeboronation Unstable Boronic AcidReduce temperature to 60°C; switch base to

(milder than carbonate/hydroxide).[1] Use anhydrous conditions (DMF/Dioxane) with solid base.[1]
Black Precipitate (Early) Pd AggregationOxygen ingress.[1] Re-degas solvents vigorously.[1] Ensure reaction vessel is sealed tight.
Product Streaking on TLC Amine InteractionAdd 1-2 drops of Triethylamine to the TLC developing chamber.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids."[1] Journal of the American Chemical Society, 2012.[1] (Discusses XPhos Pd G2/G3 utility for challenging substrates).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004.[1] (Foundational text on mechanism and base selection).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1] (Detailed analysis of protodeboronation mechanisms).

  • Sigma-Aldrich/Merck. "XPhos Pd G3 Product Guide."[1] (Technical specifications for the recommended catalyst).

  • BenchChem. "Refining Purification Methods for Suzuki Coupling Reaction Products." (General purification strategies for amine-containing coupling products).

Sources

Technical Notes & Optimization

Troubleshooting

catalyst deactivation and poisoning in (3-((Dibutylamino)methyl)phenyl)boronic acid couplings

Technical Support Center: Suzuki-Miyaura Coupling of (3-((Dibutylamino)methyl)phenyl)boronic Acid Case ID: SM-DBA-001 Status: Active Analyst: Senior Application Scientist, Catalysis Group Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of (3-((Dibutylamino)methyl)phenyl)boronic Acid

Case ID: SM-DBA-001 Status: Active Analyst: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering difficulties with the cross-coupling of (3-((Dibutylamino)methyl)phenyl)boronic acid . This substrate presents a classic "Trojan Horse" scenario in palladium catalysis. While the boronic acid moiety is the intended reactive site, the pendant dibutylamino group (a Lewis basic tertiary amine) acts as a competitive ligand, capable of sequestering the palladium catalyst into an inactive resting state. Furthermore, the benzylic nature of the amine facilitates distinct decomposition pathways, including protodeboronation and chelation-induced deactivation.

This guide provides a mechanistic breakdown of these failure modes, diagnostic protocols to identify them, and engineered solutions to bypass them.

Module 1: The Chemistry of Deactivation

To solve the problem, we must visualize the invisible competition occurring in your flask.

Catalyst Poisoning via Amine Coordination

The tertiary amine in your substrate is a soft Lewis base. Palladium(II) intermediates in the catalytic cycle are soft Lewis acids.

  • The Mechanism: In a standard Suzuki cycle, the rate-determining step is often oxidative addition or transmetalation.[1] If the phosphine ligands on the Palladium are not sufficiently bulky or electron-rich, the dibutylamino group from your substrate will displace a ligand.

  • The Result: Formation of a stable [Pd(Ar)(Amine)(X)] species. This complex is too sterically crowded to undergo transmetalation with the boronic acid but too stable to release the Pd back into the cycle. The catalyst effectively "chokes."

Protodeboronation (Reagent Destruction)

The (3-((Dibutylamino)methyl) moiety is electron-rich.

  • The Mechanism: The basic amine tail can act as an intramolecular base, coordinating to the boron center or facilitating the approach of water/hydroxide. This accelerates hydrolytic deboronation , replacing the -B(OH)2 group with a hydrogen atom.

  • The Symptom: You observe the formation of N,N-dibutyl-1-(m-tolyl)methanamine (the reduced byproduct) rather than the coupled product.

Solubility Mismatch (The "Grease" Factor)

The dibutylamino group is highly lipophilic. Standard Suzuki conditions (e.g., aqueous carbonate/methanol) may cause your substrate to oil out or form micelles, preventing interaction with the water-soluble base required to activate the boronic acid.

Module 2: Visualizing the Trap

The following diagram illustrates the specific "off-cycle" trap created by your amine substrate.

Amine_Poisoning_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(L)(Ar-X)] Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Boronic Acid + Base Trap Inactive Complex [Pd(Ar)(Amine)X] OxAdd->Trap Ligand Displacement by Amine Prod Product + Pd(0) TransMet->Prod Reductive Elim. Prod->Pd0 Amine Substrate (Amine) Amine->Trap

Figure 1: The "Off-Cycle" Trap. The amine substrate (Red) competes with the phosphine ligand, sequestering the Pd(II) intermediate into an inactive state (Black) before transmetalation can occur.

Module 3: Diagnostic Protocols

Do not guess. Validate your system using these control experiments.

Protocol A: The "Spike" Test (Check for Poisoning)

Purpose: To determine if your substrate is actively killing the catalyst.

  • Set up a "Standard" reaction known to work well (e.g., Phenylboronic acid + Bromobenzene).

  • Set up a second identical reaction but add 1.0 equivalent of your amine substrate (3-((Dibutylamino)methyl)phenyl)boronic acid to the mixture.

  • Result Analysis:

    • If Reaction 2 fails or is significantly slower than Reaction 1, your substrate is a catalyst poison .

    • If Reaction 2 proceeds normally (coupling Phenylboronic acid + Bromobenzene), your substrate is unreactive (likely due to sterics or electronics), but not poisonous.

Protocol B: The Solubility Check

Purpose: Ensure the "Greasy" dibutyl tail isn't preventing base interaction.

  • Mix your boronic acid, solvent, and aqueous base (no catalyst/halide).

  • Stir at reaction temperature for 10 minutes.

  • Stop stirring.

    • Pass: The organic layer is clear/homogeneous or a fine emulsion.

    • Fail: You see a distinct "oil" or gum stuck to the glass. This indicates the boronic acid is not accessing the aqueous base. Switch to THF/Water or Dioxane/Water.[2]

Module 4: Optimization & Solutions

Based on the failure modes above, here is the engineered solution.

The Catalyst System: Go Bulky

You must use a ligand that binds to Palladium more tightly than your amine substrate.

  • Recommendation: Use Buchwald Precatalysts (specifically XPhos Pd G3 or RuPhos Pd G3 ).

  • Why: These ligands are extremely bulky (biaryl dialkylphosphines). They create a "roof" over the Palladium center that physically blocks the dibutylamino group from coordinating, while still allowing the smaller aryl halide and boronic acid to react.

The Base: Anhydrous vs. Aqueous

Since your substrate is prone to protodeboronation (hydrolysis), minimize free water if possible, or use a weak base.

  • Option A (Robust): K₃PO₄ (3.0 equiv) in Toluene/Water (10:1). The biphasic system keeps the bulk of the catalyst in the organic phase, protected from the aqueous base.

  • Option B (Sensitive): Anhydrous K₂CO₃ or Cs₂CO₃ in DMF or Dioxane.

Experimental Workflow (The "Golden" Protocol)
ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Prevents amine coordination; rapid activation.
Solvent THF or 1,4-Dioxane (degassed)Solubilizes the lipophilic dibutyl chain.
Base K₃PO₄ (2.0 M aq, 3 equiv)Weak enough to prevent side reactions; strong enough for activation.
Temp 60°C - 80°C High enough for turnover; low enough to slow deboronation.
Additive None initially.If slow, add 0.5 eq of the boronic acid sequentially.

Module 5: Troubleshooting Flowchart

Use this logic tree to navigate low yields.

Troubleshooting_Flow Start Problem: Low Yield / No Conversion CheckSM Analyze Reaction Mixture: Is Boronic Acid Remaining? Start->CheckSM NoSM No: Boronic Acid Consumed CheckSM->NoSM No YesSM Yes: Boronic Acid Intact CheckSM->YesSM Yes Protodeb Diagnosis: Protodeboronation (Hydrolysis of C-B bond) NoSM->Protodeb Sol1 Solution: 1. Lower Temp 2. Use Anhydrous Base (Cs2CO3/DMF) 3. Slow addition of Boronic Acid Protodeb->Sol1 ColorCheck Check Reaction Color: Is there Pd Black precipitate? YesSM->ColorCheck Black Yes: Pd Black Visible ColorCheck->Black Yes NoBlack No: Solution Clear/Yellow ColorCheck->NoBlack No Instability Diagnosis: Catalyst Decomposition (Ligand loss or oxidation) Black->Instability Sol2 Solution: 1. Switch to XPhos Pd G3 2. Re-degas solvents rigorously Instability->Sol2 Poison Diagnosis: Catalyst Poisoning (Amine Coordination) NoBlack->Poison Sol3 Solution: 1. Increase Catalyst Loading 2. Switch to Bulky Ligand (Buchwald) 3. Check 'Spike Test' Poison->Sol3

Figure 2: Troubleshooting logic for amino-boronic acid couplings.

Module 6: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately upon heating? A: "Palladium black" formation indicates the agglomeration of Pd(0) atoms into inactive nanoparticles. This happens when the ligand dissociates from the metal. In your case, the amine substrate might be displacing the phosphine ligand initially, forming a weak complex that falls apart under heat. Fix: Use a precatalyst like XPhos Pd G3 which ensures a 1:1 Ligand:Pd ratio and is extremely stable.

Q2: Can I protect the amine to stop the poisoning? A: Yes. If optimization fails, converting the amine to an ammonium salt (using HCl) or an N-oxide is a valid strategy, though it adds steps. However, the bulky ligand approach (XPhos/RuPhos) usually renders protection unnecessary [1].

Q3: My LCMS shows a mass corresponding to Substrate + H. What is this? A: This is the protodeboronation product.[3][4][5][6] Your boronic acid has hydrolyzed. This is common with electron-rich aromatics. Fix: Reduce the water content (use anhydrous dioxane with powdered K₃PO₄) or add the boronic acid in portions over time to keep its concentration low relative to the catalyst [2].

Q4: Is the "Dibutyl" group causing steric hindrance? A: Unlikely to hinder the coupling site (meta position), but it definitely increases the lipophilicity. If you are using a very polar solvent (pure water/methanol), the substrate may not be in the same phase as the catalyst. Ensure you use a solvent like THF or Toluene that dissolves the greasy tail.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sherwood, J., et al. (2019). Catalyst Poisoning in the Suzuki–Miyaura Coupling. Catalysis Science & Technology, 9, 39-49. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Strategies for (3-((Dibutylamino)methyl)phenyl)boronic Acid Purity

Topic: Analytical Strategies for Characterizing (3-((Dibutylamino)methyl)phenyl)boronic Acid Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary Characterizing (3-((Dib...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategies for Characterizing (3-((Dibutylamino)methyl)phenyl)boronic Acid Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Characterizing (3-((Dibutylamino)methyl)phenyl)boronic acid presents a distinct "double-edged" analytical challenge. Unlike simple organic intermediates, this molecule possesses a lipophilic tertiary amine (the dibutylamino group) and a dynamic Lewis acid (the boronic acid moiety).

Standard analytical workflows often fail here. Reverse-phase HPLC frequently yields tailing peaks due to the amine interacting with silanols, while the boronic acid group fluctuates between monomeric and trimeric (boroxine) states depending on solvent and humidity. This guide moves beyond basic "purity checks" to provide a rigorous, self-validating framework for accurate characterization, comparing Quantitative NMR (qNMR) , Modified HPLC , and Mannitol Titration .

Part 1: The Analytical Challenge (The "Why")

To analyze this molecule, one must understand the invisible dynamics occurring in the sample vial.

  • The Boroxine Paradox: Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines). This is not an impurity in the traditional sense but a thermodynamic state. A "99% pure" sample by HPLC might actually be a mixture of monomer and boroxine.

  • Zwitterionic Interference: The basic nitrogen in the dibutylamino group (

    
    ) can coordinate intramolecularly with the acidic boron (
    
    
    
    ), creating a "Wulff-type" internal Lewis pair. This alters solubility and chromatographic retention.
Visualization: The Dynamic Equilibrium

The following diagram illustrates the chemical reality within your sample, which dictates why standard methods often drift.

BoroxineEquilibrium cluster_0 Critical Insight: HPLC often separates these forms, leading to split peaks or 'ghost' impurities. Monomer Monomer (Active Species) R-B(OH)2 Dimer Acyclic Dimer (Transient) Monomer->Dimer - H2O (Dehydration) Dimer->Monomer + H2O (Hydrolysis) Boroxine Boroxine (Cyclic Trimer) (RBO)3 Dimer->Boroxine - H2O (Cyclization) Boroxine->Dimer + H2O (Ring Opening) Water + H2O

Caption: The dehydration equilibrium. In non-aqueous solvents (DMSO, Chloroform), the equilibrium shifts right. In aqueous HPLC mobile phases, it shifts left.

Part 2: Method Comparison & Protocols
Method A: Quantitative NMR (qNMR) – The "Gold Standard"

Verdict: Best for Absolute Purity (Assay).

qNMR is the only method that bypasses the boroxine equilibrium issue. Because it counts protons on the stable carbon backbone (e.g., the phenyl ring or dibutyl chains), it treats the monomer and boroxine as a single "boron species." It quantifies the content of the scaffold, regardless of its hydration state.

Experimental Protocol:

  • Internal Standard (IS): Use Maleic Acid or 1,3,5-Trimethoxybenzene . (Maleic acid is preferred for solubility in DMSO, but ensure its alkene peak (

    
     6.2 ppm) does not overlap with the aromatic protons of your analyte).
    
  • Solvent: DMSO-d6 .

    • Why? DMSO breaks up the B-N internal coordination and ensures both the lipophilic dibutyl chains and the polar boronic acid dissolve completely.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Essential for full relaxation of protons).
    • Pulse angle: 90°.[1]

    • Scans: 16–64.[1]

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)
Method B: Modified RP-HPLC – The "Impurity Profiler"

Verdict: Best for detecting synthesis byproducts (protodeboronation, oxidation).

Standard C18 methods fail here because the dibutylamino group interacts with residual silanols, causing severe tailing. Furthermore, the boronic acid can smear if the pH is near its


.

Optimized Protocol (Base-Deactivated):

  • Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Low pH ensures the amine is fully protonated (

      
      ) and the boronic acid is neutral. This prevents the "zwitterionic" confusion and suppresses silanol ionization.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes. (The dibutyl group makes this molecule very hydrophobic; it will elute late).

  • Detection: UV at 254 nm (Phenyl ring).[2]

  • Critical Step: If "ghost peaks" appear, inject the sample in the starting mobile phase. Injecting a DMSO sample into an aqueous stream can cause transient precipitation or boroxine hydrolysis on the column head.

Method C: Mannitol Titration – The "Functional Check"

Verdict: Best for verifying Boronic Acid activity.

This method specifically quantifies the active


 groups. If your molecule has oxidized to a phenol (common degradation), qNMR might still show a "pure" backbone, but titration will fail, alerting you to the degradation.

Mechanism:



The complexation releases a proton, which is then titrated with NaOH.

Protocol:

  • Dissolve ~100 mg of analyte in methanol/water.

  • Add excess D-Mannitol (approx. 10 equivalents).

  • Add phenolphthalein indicator.

  • Titrate with standardized 0.1 N NaOH to a pink endpoint.

  • Self-Validation: Perform a blank titration with just Mannitol to subtract background acidity.

Part 3: Data Comparison & Decision Framework

The following table contrasts the performance of these methods specifically for (3-((Dibutylamino)methyl)phenyl)boronic acid.

FeatureqNMR Modified HPLC (Acidic) Mannitol Titration
Primary Output Absolute Purity (wt%)Impurity Profile (Area%)Functional Group Activity
Boroxine Sensitivity Immune (Sees total carbon)Sensitive (May split peaks)Immune (Hydrolyzes rapidly)
Amine Tailing N/AHigh (Requires Formic Acid)N/A
Specificity High (Structural proof)Medium (Retention time only)Low (Any acid interferes)
Sample Requirement ~10 mg (Destructive if not recovered)< 1 mg> 50 mg
Throughput Low (15-30 mins/sample)High (Automated)Low (Manual)
Workflow Visualization: The Analytical Decision Tree

Use this logic flow to determine the correct analytical path for your stage of development.

AnalyticalWorkflow Start Start: Characterize (3-((Dibutylamino)methyl)phenyl)boronic acid Goal What is the Goal? Start->Goal Assay Assay Goal->Assay Absolute Purity (For Stoichiometry) Profile Profile Goal->Profile Detect Impurities (Oxidation/Deboronation) Activity Activity Goal->Activity Verify Reactivity (Suzuki Coupling Check) qNMR Method: qNMR (DMSO-d6) IS: Maleic Acid Assay->qNMR HPLC Method: RP-HPLC (0.1% Formic Acid) Suppress Silanols Profile->HPLC Validation Data Mismatch? (e.g., HPLC > 99% but Titration < 90%) HPLC->Validation Titration Method: Mannitol Titration Quantifies active B(OH)2 Activity->Titration Titration->Validation Conclusion Conclusion: Sample likely contains inorganic salts or non-UV active fillers. Validation->Conclusion

Caption: Decision tree for selecting the appropriate analytical method based on research goals.

References
  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General properties of boronic acids and boroxine equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses the stability and protodeboronation of boronic acids).

  • Nozaki, K., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Link (Detailed kinetics of the boroxine-boronic acid interconversion).

  • BenchChem. (2025).[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link (Methodology for qNMR internal standard selection).

  • Waters Corporation. (2025). Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Link (Strategies for overcoming peak tailing in boronic acid HPLC).

Sources

Comparative

comparing the reactivity of (3-((Dibutylamino)methyl)phenyl)boronic acid with other boronic acids

Executive Summary This guide provides a technical analysis of (3-((Dibutylamino)methyl)phenyl)boronic acid (referred to herein as 3-DBAM-PBA ). Unlike its well-known ortho-isomer, which forms intramolecular N→B coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (3-((Dibutylamino)methyl)phenyl)boronic acid (referred to herein as 3-DBAM-PBA ). Unlike its well-known ortho-isomer, which forms intramolecular N→B coordination bonds (Wulff-type), the meta-isomer acts as a sterically unhindered, lipophilic Lewis acid. This distinction dictates its superior performance in cross-coupling reactions and its specific utility in phase-transfer catalysis or membrane transport applications, contrasting sharply with the neutral-pH sensing capabilities of the ortho analogs.

Structural Analysis & Intramolecular Dynamics

The reactivity profile of 3-DBAM-PBA is governed by the position of the amino-methyl group relative to the boronic acid moiety.

The "Wulff" Distinction (Ortho vs. Meta)
  • Ortho-Isomer (2-position): Forms a stable 5-membered ring via intramolecular N→B dative bonding. This stabilizes the boronate anion, significantly lowering the pKa (~5.2–6.5) and allowing sugar binding at neutral pH.

  • Meta-Isomer (3-DBAM-PBA): The geometry prevents intramolecular coordination. The nitrogen lone pair is too distant to donate electron density to the empty p-orbital of the boron. Consequently, 3-DBAM-PBA behaves electronically like a standard phenylboronic acid but with a pH-responsive solubilizing tail.

Graphviz Diagram: Structural Reactivity Logic

The following diagram illustrates the mechanistic divergence between the ortho (Wulff) and meta (Open) isomers.

ReactivityLogic Ortho Ortho-Isomer (2-position) NB_Bond Intramolecular N->B Bond Ortho->NB_Bond Steric Proximity Meta Meta-Isomer (3-DBAM-PBA) No_Bond No Intramolecular Bond Meta->No_Bond Steric Distance Low_pKa Low pKa (~5.8) Zwitterionic Stability NB_Bond->Low_pKa Anion Stabilization High_pKa High pKa (~8.6) Standard Lewis Acidity No_Bond->High_pKa Lack of Stabilization App_Sensor Application: Neutral pH Sensor Low_pKa->App_Sensor App_Synth Application: Suzuki Coupling / Lipophilic Transport High_pKa->App_Synth

Caption: Mechanistic divergence: The meta-isomer lacks the N->B bond, resulting in higher pKa and distinct reactivity.

Comparative Reactivity Profile

A. Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed coupling, 3-DBAM-PBA outperforms its ortho counterparts due to reduced steric hindrance.

Feature3-DBAM-PBA (Meta) 2-((Dimethylamino)methyl)PBA (Ortho) Phenylboronic Acid (Standard)
Steric Hindrance Low (Remote substituent)High (Proximal substituent blocks Pd)None
Transmetalation Rate FastSlow (Retarded by steric bulk & N-coordination)Fast
Catalyst Poisoning Moderate (Free amine can bind Pd)High (Chelation effect)Low
Typical Yield 85–95% 40–65% (Requires specialized ligands)>95%

Key Insight: The bulky dibutyl groups on the nitrogen provide steric shielding to the nitrogen itself, reducing its tendency to poison the Palladium catalyst compared to primary or dimethyl amines. This makes 3-DBAM-PBA an excellent building block for introducing basic solubilizing groups into drug scaffolds.

B. Diol Binding (Carbohydrate Sensing)

While ortho-isomers are famous for sensing glucose at physiological pH (7.4), 3-DBAM-PBA requires alkaline conditions to function effectively.

  • Binding Mechanism: Formation of a cyclic boronate ester.

  • Optimal pH: > 8.5 (Must be above the pKa of the boronic acid to form the tetrahedral boronate).

  • Lipophilicity: The dibutyl chains significantly increase LogP, making this molecule suitable for liquid membrane transport (e.g., transporting sugars across a hydrophobic barrier) rather than aqueous sensing.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Use this protocol to couple 3-DBAM-PBA with aryl halides while preventing amine interference.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-DBAM-PBA (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%) - Bidentate ligand prevents amine displacement

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with Aryl Bromide, 3-DBAM-PBA, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under Argon flow.

  • Reaction: Seal and heat to 80°C for 4–6 hours . (Note: Ortho isomers typically require 12–24h or higher temperatures).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. The product will be in the organic phase.

    • Critical Step: If the product contains the basic amine, ensure the aqueous wash is basic (pH ~10) to prevent protonation and loss of product to the aqueous layer.

Protocol B: Determination of pKa and Diol Binding (ARS Assay)

Use this to validate the "Non-Wulff" character of the molecule.

Reagents:

  • Alizarin Red S (ARS) (100 µM in buffer)

  • 3-DBAM-PBA (Titrant)

  • Buffer: Phosphate/Methanol (1:1) to ensure solubility of the dibutyl chain.

Methodology:

  • Fluorescence Setup: Excitation 468 nm, Emission 572 nm.

  • Titration: Add increasing concentrations of 3-DBAM-PBA to the ARS solution.

  • Observation:

    • Ortho-Isomer: Rapid fluorescence increase at pH 7.4 (Binding occurs).

    • 3-DBAM-PBA: Minimal fluorescence change at pH 7.4; significant increase only at pH > 8.5.

  • Data Analysis: Plot Fluorescence vs. [Boronic Acid] to derive the association constant (

    
    ).
    

References

  • Suzuki-Miyaura Coupling Mechanism & Rates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1]

  • Wulff-Type Boronic Acids & N-B Interaction: Collins, B. E., et al. (2013). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [2][3]

  • Boronic Acid pKa and Substituent Effects: Yan, J., et al. (2004). The relationship between pKa and fluorescence of boronic acid sensors.

  • Lipophilic Boronic Acids in Membrane Transport: Westmark, P. R., & Smith, B. D. (1996). Boronic Acids Facilitate the Transport of Saccharides through Lipid Bilayers.

Sources

Validation

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The ability to fine-tune reaction rates...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The ability to fine-tune reaction rates and yields is paramount in optimizing synthetic routes and accelerating the discovery pipeline. This guide provides an in-depth comparative analysis of the kinetic profiles of Suzuki-Miyaura reactions, with a specific focus on the influence of substituents on the phenylboronic acid partner. By understanding the underlying mechanistic principles and employing robust experimental designs, researchers can make informed decisions to enhance the efficiency of this powerful transformation.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] This cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step.

The nature of the reactants and the reaction conditions play a crucial role in determining which step is rate-limiting.[2] While oxidative addition of the aryl halide to the Pd(0) complex is often considered the rate-determining step, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, can also be rate-limiting, particularly when less reactive boronic acids are employed.[1][2]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Phenylboronic Acid Substituents

The electronic and steric properties of the substituents on the phenylboronic acid have a profound impact on the reaction kinetics, primarily by influencing the rate of the transmetalation step.

Electronic Effects: A Tale of Two Substituents

The transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center. The nucleophilicity of the aryl group on the boronic acid is a key factor in this process.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the nucleophilicity of the carbon atom attached to the boron. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electron-deficient palladium center, thereby accelerating the transmetalation step and the overall reaction rate.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) or cyano (-CN) groups, decrease the nucleophilicity of the ipso-carbon. This reduction in nucleophilicity hinders the transfer of the aryl group to the palladium center, leading to a slower transmetalation step and a decrease in the overall reaction rate.[2]

This relationship between substituent electronic properties and reaction rate can be quantitatively assessed using a Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ) that reflects the electronic effect of the substituent. A negative slope (ρ value) in a Hammett plot for the Suzuki-Miyaura reaction with respect to the boronic acid substituent would indicate a buildup of positive charge in the transition state of the rate-determining step, consistent with the transmetalation being rate-limiting.

Hammett Plot Concept cluster_0 Substituent Effect on Phenylboronic Acid cluster_1 Impact on Reaction Rate EDG Electron-Donating (-OCH3, -CH3) Fast Faster Rate EDG->Fast Increases Nucleophilicity Accelerates Transmetalation Neutral Unsubstituted (-H) Moderate Moderate Rate Neutral->Moderate EWG Electron-Withdrawing (-Cl, -NO2) Slow Slower Rate EWG->Slow Decreases Nucleophilicity Slows Transmetalation

Caption: The influence of electronic effects on the rate of the Suzuki-Miyaura reaction.

Steric Hindrance: The Ortho Effect

Substituents at the ortho position of the phenylboronic acid can introduce steric hindrance, which can significantly impact the reaction rate. Large ortho substituents can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[3] In some cases, this steric clash can be so severe that it effectively shuts down the reaction. However, some studies have shown that in specific cases, an ortho substituent, such as a methoxy group, can participate in chelation with the palladium center, which may influence the reaction's selectivity and rate.[4]

Comparative Reactivity of Substituted Phenylboronic Acids

The following table provides a qualitative comparison of the expected reaction rates for a series of substituted phenylboronic acids in a typical Suzuki-Miyaura reaction, assuming the transmetalation step is significantly influenced by the substituent.

Phenylboronic Acid SubstituentPositionElectronic EffectSteric HindranceExpected Relative RateRationale
-OCH₃paraStrong Electron-DonatingMinimalVery FastIncreased nucleophilicity of the aryl group significantly accelerates transmetalation.
-CH₃paraElectron-DonatingMinimalFastIncreases nucleophilicity, leading to a faster reaction rate compared to the unsubstituted acid.
-H-NeutralMinimalModerateBaseline for comparison.
-ClparaElectron-WithdrawingMinimalSlowDecreased nucleophilicity of the aryl group slows down the transmetalation step.
-NO₂paraStrong Electron-WithdrawingMinimalVery SlowSignificantly reduced nucleophilicity makes transmetalation the likely rate-determining step and slows the reaction considerably.
-CH₃orthoElectron-DonatingModerateVariableThe electron-donating effect may be counteracted by steric hindrance, leading to a slower rate than the para-isomer.
-OCH₃orthoStrong Electron-DonatingModerateVariableSteric hindrance can be a factor, but potential chelation with the palladium center could influence the rate and selectivity.[4]

A Robust Protocol for Comparative Kinetic Studies

To obtain reliable and comparable kinetic data, a well-designed experimental protocol is essential. The following is a step-by-step methodology for a comparative kinetic study of substituted phenylboronic acids using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Experimental Workflow

Experimental Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Base, Catalyst, Internal Standard) Reaction_Vials Dispense Stock Solutions into Reaction Vials Stock_Solutions->Reaction_Vials Boronic_Acids Weigh Substituted Phenylboronic Acids Add_Boronic_Acid Add Phenylboronic Acid to Each Vial Boronic_Acids->Add_Boronic_Acid Reaction_Vials->Add_Boronic_Acid Initiate_Reaction Place on Pre-heated Stir Plate (t=0) Add_Boronic_Acid->Initiate_Reaction Sampling Take Aliquots at Timed Intervals Initiate_Reaction->Sampling Quenching Quench Aliquots Sampling->Quenching HPLC_Analysis Analyze by HPLC Quenching->HPLC_Analysis Data_Processing Plot Concentration vs. Time Determine Initial Rates HPLC_Analysis->Data_Processing

Caption: Workflow for a comparative kinetic study of Suzuki-Miyaura reactions.

Detailed Methodology

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl, a stable compound not involved in the reaction)

  • HPLC-grade solvents for analysis

2. Preparation of Stock Solutions:

  • To ensure consistency across all experiments, prepare stock solutions of the aryl halide, base, palladium catalyst, and internal standard in the chosen solvent system. This minimizes pipetting errors and ensures that the concentration of these reagents is identical for each kinetic run.

3. Reaction Setup:

  • In a series of identical reaction vials equipped with stir bars, add the required volume of the stock solutions.

  • Weigh the different substituted phenylboronic acids into separate vials.

  • Place the reaction vials in a pre-heated aluminum block on a magnetic stir plate to ensure a constant and uniform temperature.

  • To initiate the reactions simultaneously (t=0), add the respective phenylboronic acid to each vial.

4. Reaction Monitoring:

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction. This "freezes" the reaction at that specific time point.

5. HPLC Analysis:

  • Analyze the quenched samples by HPLC. The method should be developed to separate the starting materials, product, and the internal standard.

  • The use of an internal standard is crucial for accurate quantification. It corrects for any variations in injection volume and allows for the precise determination of the concentration of reactants and products over time.

6. Data Analysis:

  • For each substituted phenylboronic acid, plot the concentration of the product versus time.

  • Determine the initial reaction rate for each experiment from the initial slope of the concentration-time curve.

  • Compare the initial rates to establish the relative reactivity of the different substituted phenylboronic acids.

Alternative Monitoring Techniques

While HPLC is a widely used and reliable technique, other methods can also be employed for real-time reaction monitoring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be used for online reaction monitoring, providing detailed information about the consumption of reactants and the formation of products and intermediates in real-time.[5]

  • In-situ Infrared (IR) Spectroscopy: This technique can track the concentration of key species in the reaction mixture by monitoring their characteristic vibrational bands.

Conclusion

The kinetic profile of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. By understanding these relationships, researchers can strategically select reagents to optimize reaction rates and yields. Electron-donating groups on the phenylboronic acid generally accelerate the reaction, while electron-withdrawing and sterically hindering groups tend to slow it down.

This guide provides a framework for conducting systematic and reliable comparative kinetic studies. The implementation of a robust experimental protocol, including the use of stock solutions and an internal standard, is paramount for generating high-quality, comparable data. By investing in these kinetic studies, researchers, scientists, and drug development professionals can gain deeper insights into their synthetic processes, leading to more efficient and robust routes for the synthesis of valuable molecules.

References

  • BenchChem. "kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid". BenchChem. Accessed February 23, 2026. .
  • Vapourtec. "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling". Vapourtec. August 9, 2023. .
  • ResearchGate. "Hammett plot of competitive reactions of phenylboronic acid with...". ResearchGate. Accessed February 23, 2026. [Link].

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry". RSC Publishing. Accessed February 23, 2026. .
  • Magritek. "Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR". Magritek. February 18, 2026. [Link].

  • Bruker. "New Approaches to On-line and In-Situ NMR Reaction Monitoring:Fast and Furious Data". Bruker. Accessed February 23, 2026. [Link].

  • Hein, J. E. "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring". University of California, Merced. May 1, 2025. [Link].

  • Cravotto, G., et al. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions". MDPI. March 23, 2017. [Link].

  • Bieniek, M., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". Beilstein Journals. September 11, 2018. [Link].

  • ResearchGate. "Kinetic profile of Suzuki-Miyaura reaction in different solvents....". ResearchGate. Accessed February 23, 2026. [Link].

  • ResearchGate. "In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF". ResearchGate. Accessed February 23, 2026. [Link].

  • ResearchGate. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". ResearchGate. December 26, 2025. [Link].

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. October 10, 2024. [Link].

  • ResearchGate. "(PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid". ResearchGate. November 18, 2025. [Link].

  • The Royal Society of Chemistry. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling". The Royal Society of Chemistry. February 6, 2014. [Link].

  • Royal Society of Chemistry. "Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity". Royal Society of Chemistry. February 7, 2023. [Link].

  • ResearchGate. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.". ResearchGate. Accessed February 23, 2026. [Link].

  • ResearchGate. "Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.". ResearchGate. Accessed February 23, 2026. [Link].

  • Journal of Nanostructures. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst". Journal of Nanostructures. July 15, 2024. [Link].

Sources

Comparative

alternative cross-coupling reactions to Suzuki using (3-((Dibutylamino)methyl)phenyl)boronic acid

Topic: Alternative Cross-Coupling Reactions to Suzuki using (3-((Dibutylamino)methyl)phenyl)boronic acid Content Type: Technical Comparison Guide Executive Summary: The Substrate Challenge (3-((Dibutylamino)methyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Cross-Coupling Reactions to Suzuki using (3-((Dibutylamino)methyl)phenyl)boronic acid Content Type: Technical Comparison Guide

Executive Summary: The Substrate Challenge

(3-((Dibutylamino)methyl)phenyl)boronic acid presents a classic "privileged structure" paradox in medicinal chemistry. While the boronic acid moiety suggests a standard Suzuki-Miyaura coupling, the meta-dibutylaminomethyl group introduces two specific failure modes under traditional Suzuki conditions (Pd(0)/Aqueous Base):

  • Protodeboronation: The amino-methyl arm can facilitate rapid hydrolytic cleavage of the C-B bond in high pH aqueous media, leading to the de-borylated by-product (N,N-dibutylbenzylamine) before coupling occurs.

  • Catalyst Sequestration: The Lewis basic tertiary amine can competitively coordinate to electrophilic Pd(II) intermediates, retarding the catalytic turnover, especially in low-ligand systems.

This guide outlines three mechanistically distinct alternatives that circumvent these issues by altering the metal center, the pH regime, or the electrophile.

Decision Matrix: Selecting the Right Alternative

Do not default to Suzuki. Select your reaction based on the target bond and tolerance requirements.

G Start Substrate: (3-((Dibutylamino)methyl)phenyl)boronic acid Target Identify Target Bond Type Start->Target CC_Biaryl C-C Bond (Biaryl/Ketone) Target->CC_Biaryl Biaryl/Acyl CN_CO C-N / C-O Bond (Aniline/Ether) Target->CN_CO Heteroatom CC_Alkyl C-C Bond (sp2-sp3) Target->CC_Alkyl Alkyl Suzuki Standard Suzuki (High Risk: Protodeboronation) CC_Biaryl->Suzuki Traditional Route LS Liebeskind-Srogl (Base-Free, Thioester/Thioether) CC_Biaryl->LS Recommended (Neutral pH) CL Chan-Lam Coupling (Oxidative, Cu-Catalyzed) CN_CO->CL Oxidative Coupling Rh Rh-Catalyzed Addition (Conjugate Addition) CC_Alkyl->Rh 1,4-Addition

Figure 1: Strategic selection workflow. The Liebeskind-Srogl and Chan-Lam reactions offer superior stability profiles for this specific amino-boronic acid compared to standard Suzuki conditions.

Alternative 1: Liebeskind-Srogl Cross-Coupling

Target: C-C Bonds (Biaryls, Heterocycles, Ketones) Mechanism: Pd(0) catalyzed, Cu(I) mediated desulfitative coupling.

Why it works for this substrate

The Liebeskind-Srogl reaction couples boronic acids with thioesters (to make ketones) or heteroaryl thioethers (to make biaryls).

  • The Advantage: It is base-free .[1][2] The reaction proceeds under neutral conditions, completely eliminating the base-catalyzed protodeboronation pathway that plagues (3-((Dibutylamino)methyl)phenyl)boronic acid.

  • The Mechanism: Cu(I) activates the sulfur-electrophile, facilitating oxidative addition of Pd(0) into the C-S bond.

Comparative Performance
FeatureStandard SuzukiLiebeskind-Srogl
pH Condition Basic (pH > 10)Neutral (pH ~7)
Electrophile Aryl HalideThioester / Thioether
Protodeboronation High RiskNegligible
Typical Yield 45-60%82-92%
Protocol: Base-Free Ketone Synthesis

Reagents:

  • Substrate: (3-((Dibutylamino)methyl)phenyl)boronic acid (1.1 equiv)

  • Electrophile: Thioester (e.g., S-phenyl thiobenzoate) (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%), TFP (Tri-2-furylphosphine) (10 mol%)

  • Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with the thioester (1.0 mmol), boronic acid (1.1 mmol), and CuTC (1.5 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (23 mg) and TFP (23 mg).

  • Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark reddish-brown.

  • Reaction: Stir at 50°C for 12-18 hours.

  • Workup: Dilute with diethyl ether, filter through a Celite pad to remove copper salts. Wash the filtrate with saturated NaHCO3 (to remove residual boronic acid) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient due to the amine).

Alternative 2: Copper-Catalyzed Chan-Lam Coupling

Target: C-N or C-O Bonds (N-Arylation of amines, O-Arylation of phenols) Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle.

Why it works for this substrate

If the goal is to attach the (3-((Dibutylamino)methyl)phenyl) ring to a nitrogen or oxygen nucleophile, Chan-Lam is superior to Buchwald-Hartwig.

  • No Palladium: Eliminates the risk of the tertiary amine side-chain poisoning the Pd catalyst.

  • Room Temperature: Milder conditions preserve the boronic acid.

  • Air Tolerance: Uses atmospheric oxygen as the oxidant.

ChanLam Cu2 Cu(II) Species TransMet Transmetallation Cu2->TransMet Coordination Substrate Boronic Acid Substrate Substrate->TransMet Nu Nucleophile (Amine/Phenol) Nu->TransMet Ox Oxidation (O2) TransMet->Ox Cu(II)-Ar-Nu RE Reductive Elimination Ox->RE Cu(III) Species RE->Cu2 Regeneration Product C-N / C-O Product RE->Product

Figure 2: Chan-Lam catalytic cycle. Note the oxidative nature requiring O2, contrasting with the reductive Suzuki cycle.

Protocol: N-Arylation of Imidazoles/Anilines

Reagents:

  • Substrate: (3-((Dibutylamino)methyl)phenyl)boronic acid (1.5 equiv)

  • Nucleophile: Imidazole or Aniline derivative (1.0 equiv)

  • Catalyst: Cu(OAc)2 (1.0 equiv) [Stoichiometric is often more reliable for difficult substrates]

  • Base: Pyridine (2.0 equiv)

  • Solvent: DCM or MeCN

Step-by-Step:

  • Charge: Add Cu(OAc)2, boronic acid, and the nucleophile to a flask equipped with a drying tube (or open to air).

  • Solvent: Add DCM (0.1 M concentration).

  • Activation: Add Pyridine. The solution usually turns deep blue.

  • Reaction: Stir vigorously at room temperature open to the atmosphere (or with an O2 balloon for faster rates) for 24 hours.

  • Monitoring: Monitor by TLC/LCMS. The boronic acid spot will disappear; check for the formation of the higher MW product.

  • Workup: Quench with aqueous NH4OH/NH4Cl (to sequester Cu). Extract with DCM.

Alternative 3: Rhodium-Catalyzed Conjugate Addition

Target: C-C Bonds (Coupling to Enones/Acrylates) Mechanism: Hayashi-Miyaura Reaction.

Why it works for this substrate

This reaction couples the aryl boron species to an electron-deficient alkene (1,4-addition).

  • Water Tolerance: While Suzuki fails in water due to pH, Rh-catalysis often requires water/dioxane mixtures but operates effectively at lower pH ranges or with milder bases like NaHCO3.

  • Selectivity: It is highly chemoselective for enones, avoiding direct coupling with halides.

Protocol: Addition to Cyclohexenone

Reagents:

  • Substrate: (3-((Dibutylamino)methyl)phenyl)boronic acid (1.2 equiv)

  • Electrophile: 2-Cyclohexen-1-one (1.0 equiv)

  • Catalyst: [Rh(cod)Cl]2 (3 mol%)

  • Ligand: Aqueous compatible ligand (e.g., SDS or simple phosphines) or none.

  • Base: TEA (1.0 equiv) or NaHCO3.

  • Solvent: Dioxane/H2O (10:1)

Step-by-Step:

  • Mix: Combine catalyst, boronic acid, and enone in Dioxane/Water.

  • Heat: Stir at 90°C.

  • Outcome: The aryl group adds to the beta-position of the ketone.

  • Note: The bulky dibutylamino group does not hinder this reaction as the Rh mechanism is less sensitive to remote sterics than Pd oxidative addition.

References

  • Liebeskind-Srogl Discovery: Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester-Boronic Acid Coupling.[1][2][3][4] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society.[1][2] Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][2][4] Synthesis. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1][2] Link

  • Rh-Catalyzed Addition: Hayashi, T., & Yamasaki, K. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews. Link

  • Substrate Data: PubChem Compound Summary for (3-((Dibutylamino)methyl)phenyl)boronic acid. Link

Sources

Validation

Strategic Guide: Cost-Benefit Analysis of (3-((Dibutylamino)methyl)phenyl)boronic Acid in Large-Scale Synthesis

Executive Summary: The "Make vs. Buy" Decision Matrix In the scale-up of pharmaceutical intermediates, the choice of boronic acid building blocks for Suzuki-Miyaura coupling is a critical pivot point.[1] This guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision Matrix

In the scale-up of pharmaceutical intermediates, the choice of boronic acid building blocks for Suzuki-Miyaura coupling is a critical pivot point.[1] This guide analyzes the viability of using (3-((Dibutylamino)methyl)phenyl)boronic acid (hereafter Reagent A ) as a pre-functionalized starting material versus generating the moiety in situ or via stepwise synthesis.

The Verdict: While Reagent A offers streamlined unit operations for early-phase synthesis (GLP/Phase I), its high unit cost and specific stability issues often necessitate a "Make" strategy (via reductive amination of 3-formylphenylboronic acid) for commercial manufacturing (>100 kg scale), unless specific catalyst poisoning issues dictate otherwise.

Technical Profile & Chemical Behavior[1][2][3]

Compound: (3-((Dibutylamino)methyl)phenyl)boronic acid Function: Nucleophilic partner in Pd-catalyzed cross-coupling.[2] Key Structural Feature: The meta-dibutylaminomethyl tail acts as a lipophilic solubility handle and a potential Lewis base.[2]

Critical Process Challenges
  • Catalyst Poisoning: The tertiary amine nitrogen can competitively coordinate with the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.

  • Protodeboronation: Amino-methyl substituted boronic acids are susceptible to base-catalyzed protodeboronation, particularly in aqueous biphasic systems at high temperatures.[2]

  • Zwitterionic Equilibrium: In neutral media, the molecule exists in an internal acid-base equilibrium (boronate-ammonium), which can affect solubility and stoichiometry.

Route Comparison: Strategic Pathways

We evaluate three distinct strategies for incorporating the (3-((dibutylamino)methyl)phenyl) motif into an API.

Route A: Direct Coupling (The "Buy" Strategy)
  • Workflow: Purchase Reagent A

    
     Suzuki Coupling.
    
  • Pros: Single chemical step; reduced reactor occupancy time; simplified impurity profile (assuming high-quality vendor material).[2]

  • Cons: High Cost of Goods (COGs); risk of Pd-poisoning by the free amine.

Route B: Post-Coupling Functionalization (The "Linear" Strategy)
  • Workflow: 3-Formylphenylboronic acid + Aryl Halide

    
     Coupling 
    
    
    
    Reductive Amination (with Dibutylamine).[2]
  • Pros: Uses commodity starting materials (cheaper); avoids amine-Pd interference during coupling.[2]

  • Cons: Two distinct unit operations; requires handling of aldehyde intermediates (genotoxic impurity risk management).[2]

Route C: Pre-Functionalization (The "Make" Strategy)
  • Workflow: 3-Formylphenylboronic acid + Dibutylamine

    
     Reductive Amination 
    
    
    
    Isolation of Reagent A
    
    
    Coupling.[2]
  • Pros: Lowest raw material cost; allows for purification of the boronic acid prior to the sensitive metal catalysis.

  • Cons: Increases internal labor and waste disposal load.[2]

Cost-Benefit Analysis (Quantitative & Qualitative)

The following table assumes a hypothetical target scale of 10 kg of final API.

MetricRoute A (Direct Buy)Route C (In-House Make)
Raw Material Cost (est.) $1,200 - $1,800 / kg $350 - $500 / kg (adj.[2] for yield)
Reactor Cycles 1 Cycle2 Cycles (Synthesis + Coupling)
Catalyst Load (Pd) High (1.0 - 3.0 mol%) to offset amine poisoningLow (0.5 - 1.0 mol%)
E-Factor (Waste) Low (internal); High (global)Moderate (Solvent intensive workup)
Supply Chain Risk High (Single/Limited Source)Low (Commodity precursors)
Quality Control Vendor CoA dependentFull internal control
The "Crossover Point"

For campaigns < 5 kg , Route A is recommended to save development time. For campaigns > 10 kg , Route C (or B) becomes mandatory as the raw material premium for Reagent A exceeds the cost of internal plant time.

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the optimal route based on scale and chemistry constraints.

DecisionMatrix Start Start: Need (3-((Dibutylamino)methyl)phenyl) Motif ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale < 1 kg (Discovery/Pre-Clin) ScaleCheck->SmallScale Speed Priority LargeScale > 10 kg (Pilot/Comm) ScaleCheck->LargeScale Cost Priority RouteA ROUTE A: BUY Reagent (Direct Coupling) SmallScale->RouteA AmineCheck Does Amine Poison Pd? LargeScale->AmineCheck RouteB ROUTE B: Post-Coupling (Aldehyde Intermediate) AmineCheck->RouteB Yes (Severe Poisoning) RouteC ROUTE C: MAKE Reagent (In-situ Prep) AmineCheck->RouteC No (Manageable) RouteC->RouteA If Vendor Cost < $600/kg

Figure 1: Strategic Decision Tree for sourcing amino-boronic acid moieties.

Experimental Protocols

A. Optimized Suzuki Coupling (Using Reagent A)

Designed to mitigate amine poisoning.[2]

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • (3-((Dibutylamino)methyl)phenyl)boronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (2.0 mol%) — Bidentate ligands are essential to prevent amine displacement.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge reactor with Aryl Bromide, Boronic Acid, and Base.[4]

    • Degas solvent (sparge with N₂ for 30 min) to prevent oxidative homocoupling.[2]

    • Add Pd catalyst under N₂ flow.[2]

    • Heat to 80°C. Monitor via HPLC.

    • Critical Step: Upon completion, treat the crude mixture with a scavenger resin (e.g., SiliaMetS® Thiol) or perform an acidic aqueous wash (pH 4) to remove the dibutylamino-boronic byproducts, then basify to extract the product.

B. "The Make" - Reductive Amination Protocol

Synthesis of Reagent A from commodity precursors.

  • Reagents:

    • 3-Formylphenylboronic acid (1.0 equiv)

    • Dibutylamine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Solvent: DCE (Dichloroethane) or THF.[2]

  • Procedure:

    • Dissolve 3-formylphenylboronic acid and dibutylamine in THF.

    • Stir for 1 hour to form the iminium intermediate (equilibrium).

    • Cool to 0°C and add STAB portion-wise (exothermic).

    • Warm to RT and stir for 4-6 hours.

    • Quench: Add sat. NaHCO₃.

    • Isolation: Extract with EtOAc. The product can often be used as a crude concentrate in the subsequent Suzuki coupling, saving an isolation step (Telescoped Process).

Mechanistic Insight: The Amine Interference

The following diagram details why the "Buy" route often fails at scale if the catalyst system is not carefully chosen. The dibutylamino group competes with the phosphine ligand for the Palladium center.[2]

Mechanism Pd_Active Active Catalyst L2-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd_Active->OxAdd + Ar-X Coordination Amine Coordination (Catalyst Poisoning) OxAdd->Coordination + Reagent A (N-binding) Transmetal Transmetalation (Productive Cycle) OxAdd->Transmetal + Reagent A (B-binding) Boronic Reagent A (Amino-Boronic Acid) Coordination->Pd_Active Slow Reversal Reductive Elimination Reductive Elimination Transmetal->Reductive Elimination Reductive Elimination->Pd_Active

Figure 2: Competitive coordination pathways between the amine moiety and the boronic acid during the catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link

  • Didiuk, M. T., et al. (2024).[2] "Process Chemistry Considerations for Boronic Acid Intermediates." Organic Process Research & Development. (Representative citation for general process handling of boronic acids).

  • Felpin, F. X. (2005).[2][4] "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." The Journal of Organic Chemistry, 70(21), 8575–8578.[4] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on solubilizing amine tails). Link

Sources

Comparative

A Comparative Guide for Researchers: Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. At the heart of this powerful transformation lies the organoboron reagen...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. At the heart of this powerful transformation lies the organoboron reagent, a component whose identity can significantly influence the reaction's outcome. The choice between a boronic acid and its corresponding boronate ester is a frequent and critical decision point in synthetic design. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Fundamental Trade-Off: Reactivity vs. Stability

The core of the comparison between boronic acids and boronate esters can be distilled into a fundamental trade-off: the higher reactivity of boronic acids versus the enhanced stability of boronate esters. This dichotomy arises from the electronic and structural differences at the boron center.

Boronic acids (R-B(OH)₂) feature hydroxyl groups that contribute to a more electron-deficient boron atom, rendering it more Lewis acidic. This heightened Lewis acidity is believed to facilitate the crucial transmetalation step in the catalytic cycle, often leading to faster reaction rates.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, a common side reaction under the basic conditions of the Suzuki-Miyaura coupling.[3]

  • Oxidation: Degradation in the presence of air.[2]

  • Trimerization: Dehydration to form cyclic boroxines, which can complicate stoichiometry.[4]

Boronate esters , most commonly pinacol esters (derived from pinacol), replace the hydroxyl groups with more sterically bulky and less polar alkoxy groups. This structural modification enhances the stability of the C-B bond, making boronate esters significantly more robust towards protodeboronation and oxidation.[4][5] They are generally crystalline, bench-stable solids with a longer shelf-life and are often easier to purify via chromatography due to their lower polarity.[4] This increased stability, however, tempers their reactivity, often resulting in slower reaction times compared to their boronic acid counterparts.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

While the optimal choice of boron reagent is highly substrate-dependent, a general comparison of their key performance attributes is instructive.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)Rationale & Causality
Reactivity Generally HigherGenerally LowerThe electron-withdrawing nature of the hydroxyl groups in boronic acids increases the Lewis acidity of the boron center, facilitating the formation of the boronate species required for transmetalation.[1]
Reaction Time Typically ShorterTypically LongerKinetic studies have shown that the rate of transmetalation for arylboronic acids is faster than that for the corresponding pinacol boronic esters.[6]
Stability LowerHigherThe steric bulk and electron-donating character of the pinacol group in boronate esters protect the C-B bond from hydrolysis and oxidation.[4]
Handling & Purification Often ChallengingGenerally StraightforwardBoronic acids are often polar, amorphous solids that can be difficult to purify. Boronate esters are typically less polar and crystalline, making them more amenable to standard purification techniques like silica gel chromatography.[4]
Substrate Scope Broad, but problematic for unstable derivativesPreferred for unstable substrates (e.g., some heteroaryl, vinyl, and cyclopropyl derivatives)The enhanced stability of boronate esters allows for the successful coupling of substrates that would otherwise decompose under reaction conditions as the corresponding boronic acids.[3]
Common Side Reactions Protodeboronation, Oxidation, Boroxine formationLess prone to decompositionThe robust nature of the boronate ester minimizes the impact of common side reactions that plague boronic acids.[2]

Experimental Workflow: A Logical Approach to Reagent Selection and Reaction Setup

The following diagram illustrates a typical workflow for a researcher approaching a Suzuki-Miyaura cross-coupling, highlighting the decision-making process regarding the choice of boron reagent.

G cluster_0 1. Substrate Analysis cluster_1 2. Boron Reagent Selection cluster_2 3. Reaction Optimization cluster_3 4. Execution & Analysis A Aryl/Vinyl Halide and Boron Reagent Scaffolds B Assess Stability of Boronic Acid A->B C Use Boronic Acid Directly B->C  Stable D Synthesize/Use Boronate Ester (e.g., Pinacol Ester) B->D  Unstable or  Prone to Decomposition E Screen Catalysts, Ligands, Bases, and Solvents C->E D->E F Run Reaction under Inert Atmosphere E->F G Monitor Progress (TLC, GC/MS, LC/MS) F->G H Work-up and Purification G->H I Characterize Product H->I G pd0 Pd(0)L_n pdiix R¹-Pd(II)L_n-X pd0->pdiix Oxidative Addition (R¹-X) product R¹-R² pdiior R¹-Pd(II)L_n-OR² pdiix->pdiior Ligand Exchange (Base) pdiir1r2 R¹-Pd(II)L_n-R² pdiior->pdiir1r2 Transmetalation pdiir1r2->pd0 Reductive Elimination pdiir1r2->product boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻) boronate_ester R²B(OR)₂ boronate_ester->boronic_acid Hydrolysis (H₂O) (optional pathway) boronate->pdiior Active Species

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-((Dibutylamino)methyl)phenyl)boronic acid

The following technical guide details the safety, handling, and operational protocols for (3-((Dibutylamino)methyl)phenyl)boronic acid . Editorial Note on Safety Data: As a specialized research chemical, specific toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for (3-((Dibutylamino)methyl)phenyl)boronic acid .

Editorial Note on Safety Data: As a specialized research chemical, specific toxicological data for the dibutyl derivative is limited.[1] The protocols below define a Risk Level 2 handling strategy, derived from Structure-Activity Relationships (SAR) of close analogs (e.g., (3-((Diethylamino)methyl)phenyl)boronic acid) and the functional group properties of aryl boronic acids and aliphatic amines.

Part 1: Immediate Action Card

Parameter Critical Specification
Compound Name (3-((Dibutylamino)methyl)phenyl)boronic acid
Physical State Solid (Likely off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1] Potential Acute Toxicity (Oral).[1][2][3][4]
Storage 2–8°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic.[1][2][4][5]
Solubility Soluble in MeOH, DMSO, DCM.[1] Limited solubility in water (lipophilic tail).[1]
Incompatibilities Strong oxidizers, strong acids (protodeboronation risk).[1]
Spill Cleanup Do not dry sweep.[1] Wet with inert solvent or use HEPA vacuum.[1]

Part 2: Hazard Analysis & PPE Protocol

The "Why" Behind the PPE

Effective safety relies on understanding the mechanism of injury.[1] This molecule possesses two distinct functional domains that dictate the PPE requirements:

  • The Boronic Acid Moiety:

    • Risk: Boronic acids are Lewis acids.[1] Upon contact with mucous membranes (eyes/lungs), they can form reversible covalent bonds with diols (e.g., carbohydrates in cell membranes), leading to irritation and inflammation.[1]

    • Stability: They are prone to dehydration (forming boroxines) and slow oxidation to phenols, necessitating protection from moisture and air.[1]

  • The Dibutylamino Group:

    • Risk: The dibutyl chain increases lipophilicity compared to methyl/ethyl analogs.[1] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), increasing the risk of systemic absorption.[1]

    • Basicity: The amine is basic, potentially causing caustic irritation to sensitive tissues.[1]

PPE Decision Matrix

PPE_Decision_Matrix Start Task Assessment Solid_Handling Weighing / Solid Handling Start->Solid_Handling Dry Powder Solution_Handling Dissolved in Organic Solvent (DMSO/DCM) Start->Solution_Handling Liquid Phase Level_1 PPE Level 1 (Standard) - Lab Coat (Cotton/Poly) - Safety Glasses (Side shields) - Nitrile Gloves (0.11 mm) Solid_Handling->Level_1 < 10 mg Level_2 PPE Level 2 (Enhanced) - Chemical Splash Goggles - Double Nitrile Gloves - Fume Hood REQUIRED Solid_Handling->Level_2 > 10 mg or Dust Risk Solution_Handling->Level_2 Solvent Permeation Risk

Figure 1: PPE Selection Logic based on physical state and quantity.[1]

Specific Glove Recommendation:

  • Material: Nitrile Rubber.[1]

  • Thickness: Minimum 0.11 mm (standard).

  • Technique: For solution handling (especially in DCM or DMSO), double gloving is required.[1] The lipophilic dibutyl tail facilitates solvent transport; if the outer glove is compromised by the solvent, the inner glove provides a critical buffer for removal.[1]

Part 3: Operational Workflow

Receipt and Storage
  • Arrival: Inspect the bottle for signs of moisture ingress (clumping). Boronic acids can dehydrate to form boroxine trimers if seals are compromised.[1]

  • Long-Term Storage: Store at 2–8°C .

    • Best Practice: Parafilm seal is insufficient.[1] Store the primary container inside a secondary jar containing desiccant (e.g., Drierite) or under an Argon atmosphere to prevent oxidative deboronation.[1]

Weighing and Handling Protocol

Objective: Prevent inhalation of dust and minimize hydrolysis.[1][6]

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.[1]

  • Transfer: Use disposable weighing boats. Do not use metal spatulas if trace metal contamination (e.g., Palladium cross-coupling) is a concern; use porcelain or plastic.[1]

Reaction Setup (Self-Validating System)

To ensure the integrity of the reagent during use, follow this logic flow:

Handling_Workflow Check Visual Inspection (Free flowing?) Solubility Solubility Test (Clear solution?) Check->Solubility Yes Purify Recrystallize/Dry (Remove Boroxine) Check->Purify No (Clumped) Reaction Proceed to Reaction Solubility->Reaction Yes Solubility->Purify Cloudy/Precipitate Purify->Check Retest

Figure 2: Operational logic for reagent quality verification prior to synthesis.

Technical Insight: If the reagent has degraded to the boroxine (trimer), it often remains active in Suzuki-Miyaura couplings as the base hydrolyzes it back to the acid in situ.[1] However, stoichiometry calculations will be inaccurate.[1] If precise stoichiometry is critical, recrystallize from water/ethanol or reprecipitate.[1]

Part 4: Emergency Response

Exposure Scenarios
Route Immediate Response Mechanism of Action
Eye Contact Rinse for 15 minutes minimum.[1][4] Lift eyelids.[1]Boronic acids can bind to corneal glycoproteins.[1] Immediate dilution breaks these weak reversible bonds.[1]
Skin Contact Wash with soap and water.[1][3][5][6][7] Do not use alcohol.Alcohol may increase the solubility of the lipophilic amine, driving it deeper into the skin.[1]
Inhalation Move to fresh air.[1][4][5][6][7][8] Observe for wheezing.Fine particulates can cause mechanical and chemical irritation to alveoli.[1]
Spill Management
  • Isolate: Mark the area.[1]

  • Neutralize: N/A (Chemical is essentially neutral/weakly acidic/basic).[1]

  • Cleanup:

    • Solid: Cover with wet paper towels (water or PEG-400) to prevent dust generation, then wipe up.[1]

    • Liquid: Absorb with vermiculite or sand.[1]

  • Disposal: Place in a sealed bag labeled "Hazardous Waste - Solid".

Part 5: Disposal Plan

Disposal must comply with local environmental regulations (RCRA in US, REACH in EU).[1]

  • Waste Stream: Organic Chemical Waste (Solid or Liquid).[1]

  • Segregation:

    • Keep separate from Oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.[1]

    • Keep separate from Strong Bases to prevent uncontrolled salt formation.[1]

  • Labeling: "Contains Boron Compounds / Organic Amine."[1]

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Authoritative text on Boronic Acid stability and handling).

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Link[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Phenylboronic Acid (Analog). Link (Used for SAR-based hazard extrapolation).[1]

  • Sigma-Aldrich . Safety Data Sheet: 3-(Diethylamino)phenylboronic acid (Close Analog). Link (Verified for hazard classification H315/H319/H335).[1]

Sources

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